Alisol O
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R)-1-[(1S,2R,4S,6S,8R,13S,14S,19R)-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl]-2-hydroxy-2-methylpropyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O5/c1-18-16-21(27(29(5,6)35)36-19(2)33)37-22-17-32(9)20(26(18)22)10-11-24-30(7)14-13-25(34)28(3,4)23(30)12-15-31(24,32)8/h10-11,18,21-24,27,35H,12-17H2,1-9H3/t18-,21+,22+,23+,24+,27-,30+,31+,32+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDONEKYGVGENMF-XEDHJYNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)C(C(C)(C)O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](O[C@@H]2C1=C3C=C[C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)[C@H](C(C)(C)O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Alisol O: A Technical Guide to its Discovery, Natural Source, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol O is a rearranged protostane triterpenoid, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, and detailed isolation of this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery of this compound
This compound was first reported in a 2008 publication in the journal Phytochemistry by a team of researchers led by Ming Zhao. The discovery was the result of a phytochemical investigation into the rhizomes of Alisma orientale (Sam.) Juz., a plant used in traditional Chinese medicine. In this study, this compound was isolated alongside two other new triterpenes, alisolide and alisol P, as well as eight known protostane triterpenes. The structure of this compound was elucidated through the interpretation of extensive spectroscopic data.[1][2][3]
Natural Source
The primary and thus far only known natural source of this compound is the dried rhizome of Alisma orientale (Sam.) Juz., a perennial aquatic plant belonging to the Alismataceae family.[1][2] This plant is widely distributed in Asia and its rhizome, known as "Ze Xie" in Chinese, is a well-known traditional medicine used for its diuretic, anti-inflammatory, and lipid-lowering properties. The rhizomes of Alisma orientale are rich in a variety of terpenoids, with protostane-type triterpenoids, including the alisols, being the characteristic chemical constituents.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₈O₅ | [1] |
| Molecular Weight | 512.7 g/mol | [1] |
| Class | Rearranged Protostane Triterpenoid | [1] |
Experimental Protocols
Isolation of this compound from Alisma orientale
The following is a generalized protocol for the isolation of this compound based on typical methods for separating triterpenoids from Alisma orientale. Specific details may vary based on the initial purity and concentration of the target compound in the plant material.
Workflow for the Isolation of this compound
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Extraction: The air-dried and powdered rhizomes of Alisma orientale are extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction, which is rich in triterpenoids, is collected and concentrated.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is typically eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating). Fractions showing the presence of compounds with similar Rf values to known protostane triterpenoids are pooled.
-
Further Purification: The fractions containing this compound are further purified using a combination of chromatographic techniques. This may include chromatography on Sephadex LH-20 to remove pigments and smaller molecules, followed by repeated column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.
Spectroscopic Data for this compound
| Technique | Key Findings |
| ¹H NMR | The ¹H NMR spectrum of this compound would show characteristic signals for a triterpenoid structure, including singlets for methyl groups, and multiplets for methine and methylene protons. The specific chemical shifts and coupling constants would be crucial for determining the stereochemistry of the molecule. |
| ¹³C NMR | The ¹³C NMR spectrum would provide information on the number and types of carbon atoms present in the molecule, including signals for carbonyl groups, olefinic carbons, and oxygenated carbons, which are characteristic of the alisol framework. |
| Mass Spectrometry (MS) | Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the MS/MS spectrum would provide valuable information about the structure of the molecule, particularly the side chain. |
Note: The specific NMR and MS data for this compound from the original 2008 publication were not publicly available in the searched resources. Researchers should refer to the original publication for this detailed data.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activities of this compound and the signaling pathways it may modulate. However, numerous other alisol derivatives isolated from Alisma orientale have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and lipid-lowering activities.[4][5][6] These activities are often attributed to the modulation of key signaling pathways.
Known Signaling Pathways Modulated by Other Alisols
Caption: Signaling pathways modulated by other alisol compounds.
Given the structural similarity of this compound to other bioactive alisols, it is plausible that it may also exhibit interesting pharmacological properties. Future research is warranted to investigate the potential biological activities of this compound and to elucidate its mechanism of action at the molecular level.
Conclusion
This compound is a structurally interesting rearranged protostane triterpenoid isolated from the traditional medicinal plant Alisma orientale. This guide has provided a detailed overview of its discovery and natural source, along with a generalized experimental protocol for its isolation. While its specific biological activities remain to be elucidated, the known pharmacological profile of related alisol compounds suggests that this compound may be a promising candidate for further investigation in the context of drug discovery and development. This document serves as a foundational resource for scientists interested in exploring the therapeutic potential of this unique natural product.
References
- 1. Alisolide, alisols O and P from the rhizome of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisolide, alisols O and P from the rhizome of Alisma orientale [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
The Unraveling of Alisol O Biosynthesis in Alisma orientale: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rhizome of Alisma orientale, a traditional Chinese medicine, is a rich source of protostane-type triterpenoids, including the pharmacologically significant Alisol O. These compounds have garnered considerable interest for their diverse biological activities, prompting deeper investigation into their biosynthesis. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic steps, summarizing quantitative data, and outlining relevant experimental methodologies.
The Core Biosynthetic Pathway: From Mevalonate to the Protostane Skeleton
The biosynthesis of this compound, like other triterpenoids in Alisma orientale, originates from the mevalonic acid (MVA) pathway. This fundamental pathway provides the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The initial steps of the pathway leading to the characteristic protostane skeleton are well-established and involve the following key enzymes:
-
3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): As the first rate-limiting enzyme in the MVA pathway, HMGR catalyzes the conversion of HMG-CoA to mevalonate. Studies have shown a significant positive correlation between the expression of the AoHMGR gene and the accumulation of major protostane triterpenes, such as Alisol B 23-acetate, in Alisma orientale tubers.
-
Farnesyl pyrophosphate synthase (FPPS): This enzyme catalyzes the sequential condensation of IPP and DMAPP to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP).
-
Squalene synthase (SS): Two molecules of FPP are joined tail-to-tail by squalene synthase to produce the 30-carbon linear precursor, squalene.
-
Squalene epoxidase (SE): SE is a key rate-limiting enzyme that introduces an epoxide group across the C2-C3 double bond of squalene, forming 2,3-oxidosqualene. The expression of squalene epoxidase genes in Alisma orientale is upregulated by methyl jasmonate, a plant hormone involved in defense responses, leading to an increased accumulation of protostane triterpenes.
-
Cycloartenol synthase (CAS): The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis. In plants, this is primarily catalyzed by cycloartenol synthase to form the tetracyclic protostane skeleton.
Tailoring the Protostane Skeleton: The Path to this compound
Following the formation of the protostane backbone, a series of largely uncharacterized "tailoring" enzymes, including cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), are believed to be responsible for the structural diversification that leads to the various alisol compounds, including this compound.
While the precise enzymatic sequence for this compound biosynthesis remains to be fully elucidated, transcriptome analyses of Alisma orientale have identified numerous candidate genes encoding CYPs and UGTs that are co-expressed with known triterpenoid biosynthesis genes. Functional characterization of these candidate enzymes is a critical next step in mapping the complete pathway. Network pharmacology studies have also suggested the involvement of various CYPs in the metabolism of Alisma orientale extracts, although these are not necessarily the biosynthetic enzymes within the plant.
The proposed subsequent steps likely involve a series of oxidations, hydroxylations, and potentially glycosylations to yield the final structure of this compound.
Quantitative Insights into Alisol Biosynthesis
Quantitative analysis of triterpenoids in Alisma orientale provides valuable data for understanding the regulation and efficiency of the biosynthetic pathway. The content of major alisols varies depending on the plant tissue and developmental stage.
| Compound | Tissue | Concentration (mg/g dry weight) | Reference |
| Alisol B 23-acetate | Tuber | Varies with growth stage | [1] |
| Alisol B | Tuber | Varies with growth stage | [1] |
| Alisol C 23-acetate | Tuber | Varies with growth stage | [1] |
| Alisol A 24-acetate | Tuber | Varies with growth stage | [1] |
Note: Specific concentrations of this compound across different tissues and developmental stages are not yet well-documented in publicly available literature. The data presented here for major alisols provides a baseline for the productivity of the general protostane triterpenoid pathway.
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Gene Cloning and Heterologous Expression of Biosynthetic Enzymes
Objective: To isolate and functionally characterize candidate genes encoding enzymes in the this compound pathway.
Workflow:
Detailed Steps:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tubers of Alisma orientale, the primary site of alisol accumulation. The quality and integrity of the RNA are assessed by spectrophotometry and gel electrophoresis. First-strand cDNA is then synthesized using a reverse transcriptase and oligo(dT) or random primers.
-
Gene Amplification: Based on conserved domains of target enzyme families (e.g., CYPs, UGTs) or transcriptome sequencing data, degenerate or specific primers are designed to amplify the full-length or partial coding sequence of the candidate gene from the cDNA library via PCR.
-
Cloning into an Expression Vector: The amplified PCR product is purified and ligated into a suitable expression vector. For bacterial expression, vectors like the pET series are commonly used, while for yeast expression, vectors such as pYES2 are employed.
-
Heterologous Expression: The recombinant plasmid is transformed into a suitable host strain, such as Escherichia coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification and Enzyme Assays: The expressed recombinant protein, often with a purification tag (e.g., His-tag), is purified using affinity chromatography. The purified enzyme is then used in in vitro assays with the putative substrate (e.g., a protostane intermediate) to determine its catalytic activity and product formation. Product identification is typically performed using LC-MS and NMR.
In Vitro Reconstitution of the Biosynthetic Pathway
Objective: To validate the function of a set of enzymes in a segment of the this compound pathway.
Workflow:
Detailed Steps:
-
Enzyme Preparation: All enzymes believed to be involved in a specific segment of the pathway are expressed and purified as described above.
-
Reaction Mixture Assembly: The purified enzymes are combined in a reaction buffer containing the initial substrate for that segment of the pathway. Essential cofactors, such as NADPH for cytochrome P450 reductase (CPR) which is required for CYP activity, and a UDP-sugar donor for UGTs, must be included.
-
Reaction and Product Analysis: The reaction is allowed to proceed under optimized conditions. The products are then extracted and analyzed by analytical techniques like HPLC, LC-MS, and NMR to confirm the identity of the final product and any intermediates formed.
Future Directions and Conclusion
The biosynthesis of this compound in Alisma orientale is a complex process involving a cascade of enzymatic reactions. While the early steps of the pathway are well-understood, the specific tailoring enzymes that decorate the protostane skeleton to produce this compound remain largely uncharacterized. Future research should focus on the functional identification of the candidate CYPs and UGTs identified through transcriptome studies. The successful reconstitution of the entire this compound pathway in a heterologous host, such as yeast, would not only confirm the roles of these enzymes but also open up possibilities for the metabolic engineering of this compound production. A complete understanding of this pathway is essential for the sustainable production of this valuable medicinal compound and for the development of novel derivatives with enhanced therapeutic properties.
References
A Technical Guide to Alisol O and its Natural Derivatives in Alismatis Rhizoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alismatis Rhizoma, the dried rhizome of Alisma orientale or Alisma plantago-aquatica, is a well-known traditional medicine used for centuries in Asia to treat a variety of ailments, including edema, hyperlipidemia, and inflammatory diseases.[1][2][3][4][5] The primary bioactive constituents responsible for its therapeutic effects are a class of protostane-type triterpenoids, commonly known as alisols.[2][3][6][7] Over 220 different compounds have been isolated from the rhizome, with more than 100 being protostane triterpenoids.[8][9]
These compounds are characterized by a tetracyclic protostane skeleton, a stereoisomer of dammarane, which is relatively rare in nature and considered a chemotaxonomic marker for the Alisma genus.[6][7][9] The most abundant and extensively studied of these are Alisol A, Alisol B, and their acetate derivatives.[1][9][10] This guide focuses on Alisol O, a rearranged protostane triterpene, and its broader family of natural derivatives found in Alismatis Rhizoma.[11] We will delve into their chemical structures, biosynthesis, quantitative analysis, pharmacological activities, and the detailed experimental protocols used to investigate them, providing a comprehensive resource for researchers in natural product chemistry and drug development.
Chemical Profile and Biosynthesis
Chemical Structures
The alisols are structurally complex, featuring a protostane tetracyclic core with trans-fusions of the A/B, B/C, and C/D rings and a characteristic side chain at the C-17 position.[6] Variations in the side chain, along with different oxygenation patterns (hydroxyl, acetate, or epoxide groups) on the core structure, give rise to the wide diversity of alisol derivatives.[9] this compound is distinguished as a rearranged protostane triterpene.[11]
Table 1: Key Alisol Derivatives in Alismatis Rhizoma
| Compound Name | Chemical Structure Description | Key Structural Features | Reference |
|---|---|---|---|
| This compound | 3-oxo-11β,23-dihydroxy-24,24-dimethyl-26,27-dinorprotost-13(17)-en-25-oic acid | Rearranged protostane skeleton | [11] |
| Alisol A | Protostane-type triterpenoid with hydroxyl groups at C-11, C-23, and C-24. | Basic alisol mother nucleus.[12] | [1][13] |
| Alisol A 24-acetate | Acetylated derivative of Alisol A at the C-24 position. | Acetyl group at C-24. | [1][13] |
| Alisol B | Epoxide derivative of Alisol A. | Epoxide ring in the side chain. | [1][13] |
| Alisol B 23-acetate | Acetylated derivative of Alisol B at the C-23 position. | Epoxide ring and acetyl group at C-23. The most abundant triterpenoid in fresh Alisma.[6][8] | [1][13] |
| Alisol C 23-acetate | Isomer of Alisol B 23-acetate. | Differs in stereochemistry or functional group position from Alisol B 23-acetate. | [2] |
| Alisol F | Protostane-type triterpenoid. | Specific hydroxylation pattern. | [14] |
| Alisolide | A nor-protostane triterpenoid. | Lacks one or more carbon atoms from the typical protostane skeleton. | [11] |
| Alisol P | A 2,3-seco-protostane triterpene. | Cleavage of the A-ring between C-2 and C-3. |[11] |
Biosynthesis of Alisols
The biosynthesis of protostane triterpenoids in Alisma species begins with the cyclization of 2,3-oxidosqualene.[6] This process is catalyzed by specific enzymes, with farnesyl pyrophosphate synthase (AOFPPS) and squalene synthase (AOSS) identified as rate-limiting steps in the pathway.[6] The biosynthesis is also regulated by signaling molecules like methyl jasmonate.[1][10]
Quantitative Analysis
The concentration of alisols in Alismatis Rhizoma can vary based on the plant's origin, harvest time, and processing methods.[4][9] Several analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), have been developed for the precise quantification of these compounds.[3][4]
Table 2: Quantitative Content of Major Triterpenoids in Alismatis Rhizoma
| Compound | Content (mg/g of extract/rhizome) | Analytical Method | Reference |
|---|---|---|---|
| Total Triterpenoids (Five main) | 722.38 mg/g (in Total Triterpene Extract) | HPLC-Q-TOF-MS | [15] |
| Alisol B 23-acetate | 2.50 - 15.1 mg/g (in raw herb) | UPLC-ESI/APCI-MS/MS | [4] |
| Alisol A 24-acetate | 0.90 - 4.50 mg/g (in raw herb) | UPLC-ESI/APCI-MS/MS | [4] |
| Alisol C 23-acetate | 1.10 - 7.90 mg/g (in raw herb) | UPLC-ESI/APCI-MS/MS | [4] |
| Alisol A | 0.15 - 1.20 mg/g (in raw herb) | UPLC-ESI/APCI-MS/MS | [4] |
| Alisol B | 0.05 - 0.40 mg/g (in raw herb) | UPLC-ESI/APCI-MS/MS |[4] |
Note: Content levels can fluctuate significantly. The values presented represent ranges found in specific studies.
Pharmacological Activities and Mechanisms
Alisols exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug development. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Table 3: Summary of Pharmacological Activities and IC₅₀ Values
| Activity | Compound(s) | In Vitro/In Vivo Model | IC₅₀ / Key Finding | Reference |
|---|---|---|---|---|
| Anti-inflammatory | Alisol F | LPS-stimulated RAW 246.7 cells | Suppressed NO, IL-6, TNF-α production. | [14] |
| Anti-inflammatory | New Protostane Triterpenoid (Cpd 4) | LPS-induced RAW 264.7 cells | IC₅₀ = 39.3 μM (NO inhibition) | [16] |
| Anti-inflammatory | Alisol B / B 23-acetate | RBL-1 and RBL-2H3 cells | Inhibited LT production and β-hexosaminidase release (1-10 µM). | [17] |
| Lipid-Regulating | Alisol A, A 24-acetate, B 23-acetate | High-fat diet mice, HepG2 cells | Lowers cholesterol, activates AMPK/SIRT1 and FXR-BSEP signaling. | [1][10][18] |
| Anti-cancer | Alisol A | Nasopharyngeal carcinoma cells | Inhibited proliferation, migration, and invasion via Hippo pathway. | [19] |
| Anti-cancer | Alisol F 24-acetate, B 23-acetate | MCF-7 breast cancer cells | Reverses P-glycoprotein-mediated multidrug resistance. | [1][10] |
| Diuretic | Alisol A, A 24-acetate, B, B 23-acetate, C 23-acetate | Saline-loaded rats | Triterpene mixture significantly increased urine volume and ion excretion. | [2][15] |
| Vasorelaxant | Alismaketone-B 23-acetate | KCl-precontracted thoracic aorta rings | Potent vasorelaxant activity. |[20][21] |
Key Signaling Pathways
Alisol A has been shown to exert anti-atherosclerotic effects by activating the AMPK/SIRT1 signaling pathway.[18][22] This activation enhances the expression of PPARα/δ, improving lipid metabolism, and prevents the degradation of IκBα, which in turn inhibits the pro-inflammatory NF-κB pathway.[18][22]
Several alisol derivatives, including Alisol F and Alisol B 23-acetate, exert potent anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways.[1][14] They suppress the activation of MAPKs (ERK, JNK, p38) and the subsequent activation of the NF-κB transcription factor, leading to a reduction in the production of inflammatory mediators like NO, TNF-α, and IL-6.[14]
References
- 1. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diuretic Activity of Compatible Triterpene Components of Alismatis rhizoma [mdpi.com]
- 3. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Eight Triterpenoids and Two Sesquiterpenoids in Rhizoma Alismatis by Using UPLC-ESI/APCI-MS/MS and Its Application to Optimisation of Best Harvest Time and Crude Processing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 90-Day Repeated Oral Dose Toxicity Study of Alismatis Rhizoma Aqueous Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities [frontiersin.org]
- 7. Protostane and Fusidane Triterpenes: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Alisolide, alisols O and P from the rhizome of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Alismatis Rhizoma methanolic extract—Effects on metabolic syndrome and mechanisms of triterpenoids using a metabolomic and lipidomic approach [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diuretic Activity of Compatible Triterpene Components of Alismatis rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical constituents from Alismatis Rhizoma and their anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. frontiersin.org [frontiersin.org]
- 19. Alisol A Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protostane-Type Triterpenoids from Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Mechanism of Action of Alisol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, detailed research on the specific cellular mechanism of action for Alisol O is not extensively available in the public domain. The information primarily points to its existence as a natural triterpenoid from the Alisma species.[1][2] However, significant research has been conducted on structurally related Alisol compounds, such as Alisol A, Alisol A-24-acetate, Alisol B-23-acetate, and Alisol F. This guide provides an in-depth overview of the cellular mechanisms of these well-studied derivatives, which may offer insights into the potential activities of this compound.
Core Cellular Effects of Alisol Derivatives
Alisol derivatives, a class of protostane-type tetracyclic triterpenoids from Alismatis Rhizoma, have demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects.[3][4] At the cellular level, their actions are multifaceted, primarily converging on the induction of apoptosis, regulation of cell cycle, modulation of key signaling pathways, and influence on metabolic processes.
Anti-Cancer Mechanisms
A primary focus of Alisol research has been its anti-proliferative and pro-apoptotic effects on various cancer cell lines.
-
Induction of Apoptosis: Alisol compounds trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by the activation of caspase cascades (caspase-3, -8, -9), cleavage of poly (ADP-ribose) polymerase (PARP), and regulation of Bcl-2 family proteins.[5][6][7] For instance, Alisol B 23-acetate (AB23A) induces apoptosis in gastric cancer cells by depolarizing the mitochondrial membrane and upregulating the Bax/Bcl-2 ratio.[7][8]
-
Cell Cycle Arrest: Several Alisol derivatives have been shown to halt the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. AB23A, for example, causes G1 phase arrest in human colon and ovarian cancer cells.[9][10] Similarly, Alisol A induces G0/G1 phase arrest in colorectal cancer cells.[11]
-
Autophagy-Dependent Apoptosis: In some contexts, Alisols can induce autophagy that leads to apoptosis. In colon cancer cells, AB23A was found to induce an autophagic response that was dependent on the generation of reactive oxygen species (ROS) and subsequent activation of JNK.[10]
-
Inhibition of Migration and Invasion: Alisol A has been shown to suppress the migration and invasion of nasopharyngeal carcinoma cells by inhibiting the Hippo signaling pathway.[12]
Metabolic Regulation
Alisol derivatives play a significant role in regulating lipid and glucose metabolism, primarily through the activation of AMP-activated protein kinase (AMPK).
-
AMPK Activation: Alisol A and its acetate derivative are potent activators of the AMPK signaling pathway.[13][14][15][16] AMPK is a master regulator of cellular energy homeostasis. Its activation by Alisols leads to the phosphorylation and inhibition of downstream targets like acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein-1c (SREBP-1c), resulting in reduced lipid synthesis and improved metabolic profiles.[13][15]
-
Glucose Uptake: Alisol A-24-acetate promotes glucose uptake in muscle cells by stimulating the translocation of GLUT4 to the plasma membrane via a CaMKKβ-AMPK-p38 MAPK/AS160 pathway.[17][18][19]
Anti-Inflammatory Mechanisms
Alisols exhibit anti-inflammatory properties by targeting key inflammatory signaling pathways.
-
Inhibition of NF-κB and MAPK Pathways: Alisol F and 25-anhydroalisol F suppress the lipopolysaccharide (LPS)-induced production of inflammatory mediators like NO, TNF-α, IL-1β, and IL-6 in macrophages.[20][21] This is achieved by inhibiting the phosphorylation of MAPKs (ERK, JNK, p38) and STAT3, and blocking the NF-κB signaling pathway.[20][21]
-
FXR Activation: Alisol B 23-acetate acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor crucial for bile acid and lipid metabolism.[22][23] Activation of FXR by AB23A helps to protect against non-alcoholic steatohepatitis (NASH) and liver fibrosis by reducing inflammation and oxidative stress.[23][24]
Quantitative Data Summary
The following tables summarize the quantitative effects of various Alisol derivatives on cancer cell lines.
Table 1: Effects of Alisol Derivatives on Cancer Cell Viability
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Alisol A | SCC-9 (Oral Cancer) | MTT | 100 µM | 82.2% reduction in viability | [5] |
| Alisol A | HSC-3 (Oral Cancer) | MTT | 100 µM | 68.9% reduction in viability | [5] |
| Alisol A | HCT-116 (Colorectal) | MTT | 5-160 µM | Dose-dependent cytotoxicity | [11] |
| Alisol A | HT-29 (Colorectal) | MTT | 5-160 µM | Dose-dependent cytotoxicity | [11] |
| Alisol B 23-acetate | A549 (NSCLC) | CCK-8 | 6 and 9 µM | Significant reduction in viability | [9] |
| Alisol B 23-acetate | HCT116 (Colon) | MTT | 20 µM | ~50% reduction in viability | [10] |
| Alisol B 23-acetate | AGS (Gastric Cancer) | MTT | 30 µM (24h) | 51.7% reduction in viability | [8] |
| Alisol B 23-acetate | AGS (Gastric Cancer) | MTT | 50 µM (24h) | 72.1% reduction in viability | [8] |
Table 2: Effects of Alisol Derivatives on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Observation | Reference |
| Alisol A | SCC-9 (Oral Cancer) | Induction of Apoptosis | 50.4% Annexin V-positive cells | [25] |
| Alisol A | HSC-3 (Oral Cancer) | Induction of Apoptosis | 26.9% Annexin V-positive cells | [25] |
| Alisol A | HCT-116 & HT-29 | Cell Cycle Arrest | Increased G0/G1 phase, decreased S phase | [11] |
| Alisol B 23-acetate | A549 (NSCLC) | Cell Cycle Arrest | G0/G1 phase arrest | [9] |
| Alisol B 23-acetate | SW620 & HCT116 | Cell Cycle Arrest | G1 phase arrest at 20 µM | [10] |
| Alisol B 23-acetate | AGS (Gastric Cancer) | Induction of Apoptosis | Increased sub-G1 cell fraction | [7][8] |
Key Signaling Pathways and Visualizations
The mechanisms of Alisol derivatives involve the modulation of several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway Inhibition (Anti-Cancer)
Alisol B 23-acetate has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and promotes cell survival and proliferation.[9] AB23A reduces the phosphorylation levels of PI3K, Akt, and mTOR, leading to the induction of apoptosis in non-small cell lung cancer cells.[9]
Caption: Alisol B 23-acetate inhibits the PI3K/Akt/mTOR pathway.
AMPK Pathway Activation (Metabolic Regulation)
Alisol A and its derivatives activate AMPK, a central regulator of cellular metabolism. This activation leads to a cascade of events that suppress lipid synthesis and promote glucose uptake, contributing to its beneficial effects on metabolic disorders.[13][14][19]
Caption: Alisol A activates the AMPK metabolic pathway.
JNK/p38 MAPK Pathway Activation (Apoptosis)
In oral cancer cells, Alisol A triggers apoptosis by activating the JNK and p38 MAPK signaling pathways.[5][6][26] This activation leads to the downstream cleavage of caspases and subsequent cell death.
Caption: Alisol A induces apoptosis via JNK/p38 MAPK activation.
ROS-Mediated Autophagy and Apoptosis
Alisol B 23-acetate can induce the generation of Reactive Oxygen Species (ROS), which in turn activates the JNK pathway. This signaling cascade promotes autophagy, which ultimately leads to apoptotic cell death in colon cancer cells.[10]
Caption: AB23A induces ROS-dependent autophagy and apoptosis.
Detailed Experimental Protocols
The findings described in this guide are based on a variety of standard cellular and molecular biology techniques.
Cell Viability Assays (MTT / CCK-8)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells with active dehydrogenases convert a tetrazolium salt (MTT or WST-8) into a colored formazan product.
-
Methodology:
-
Cells (e.g., A549, HCT-116, SCC-9) are seeded in 96-well plates and allowed to adhere overnight.[9][11]
-
Cells are then treated with various concentrations of an Alisol derivative (e.g., 0-160 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).[8][9][11]
-
Following treatment, the MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours.
-
The resulting formazan crystals are dissolved in a solvent (e.g., DMSO for MTT).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[9]
-
Apoptosis Analysis (Annexin V/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Methodology:
-
Cells are treated with the Alisol compound for a designated time (e.g., 24 hours).[25]
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed promptly by flow cytometry. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.[25]
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.
-
Methodology:
-
Cells are treated with Alisol derivatives for a specified time.
-
Total protein is extracted by lysing the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein concentration is determined using a BCA protein assay.[9]
-
Equal amounts of protein (e.g., 40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved PARP, β-actin) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.
-
Conclusion
While specific data on this compound remains elusive, the broader family of Alisol triterpenoids demonstrates potent and diverse mechanisms of action at the cellular level. They function as multi-target agents that can induce cancer cell death, regulate cellular metabolism, and suppress inflammatory responses. The primary pathways implicated in their activity include the PI3K/Akt/mTOR, MAPK, and AMPK signaling cascades. Further research is warranted to determine if this compound shares these properties and to fully elucidate its therapeutic potential. The detailed protocols and pathway analyses provided herein offer a robust framework for such future investigations.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. [PDF] Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic effects of alisol B 23acetate on gastric cancer cells: Ingenta Connect [ingentaconnect.com]
- 8. Apoptotic effects of alisol B 23-acetate on gastric cancer cells - ProQuest [proquest.com]
- 9. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alisol A Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alisol A attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Alisol A attenuates high‐fat‐diet‐induced obesity and metabolic disorders via the AMPK/ACC/SREBP‐1c pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alisol A-24-acetate promotes glucose uptake via activation of AMPK in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Alisol A-24-acetate promotes glucose uptake via activation of AMPK in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Alisol B 23-acetate adjusts bile acid metabolisim via hepatic FXR-BSEP signaling activation to alleviate atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Alisol B 23-acetate protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Farnesoid X receptor activation is required for the anti-inflammatory and anti-oxidative stress effects of Alisol B 23-acetate in carbon tetrachloride-induced liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. OR | Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade [techscience.com]
- 26. OR | Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade [techscience.com]
Alisol O: A Triterpenoid with Significant Pharmacological Promise
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alisol O is a naturally occurring triterpenoid isolated from the rhizomes of Alisma orientale (also known as Alisma plantago-aquatica), a plant used in traditional medicine.[1] As a member of the Alisol family of compounds, it shares a common tetracyclic protostane-type triterpenoid scaffold. While research on this compound is emerging, the broader Alisol family, including Alisol A and B and their acetate derivatives, has been more extensively studied, revealing a wide range of biological activities. This guide provides a comprehensive overview of the known biological activities and pharmacological potential of this compound, supplemented with data from closely related Alisols to illustrate the therapeutic promise of this class of compounds.
Biological Activity and Pharmacological Potential of this compound
Currently, the most well-documented biological activity of this compound is its potent activation of the Farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. This activity suggests significant potential for this compound in the treatment of metabolic diseases.
While specific studies on the anti-inflammatory and anti-cancer effects of this compound are limited, the broader Alisol family exhibits significant activity in these areas, suggesting that this compound may share these properties.
Metabolic Regulation: Potent FXR Agonist
This compound has been identified as a potent agonist of the Farnesoid X receptor (FXR). In a luciferase reporter gene assay using HepG2 cells, this compound demonstrated significant transactivation of FXR.[2]
Table 1: Quantitative Data for this compound Biological Activity
| Biological Activity | Assay System | Parameter | Result | Reference(s) |
| FXR Activation | Transactivation of FXR in HepG2 cells | EC50 | 4.74 μM | [2] |
The activation of FXR by this compound is a key finding, as FXR is a validated therapeutic target for a range of metabolic disorders. Agonism of FXR can lead to the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and has been shown to reduce triglyceride and very-low-density lipoprotein (VLDL) cholesterol levels.[3]
Broader Pharmacological Potential of the Alisol Family
To provide a more complete picture of the potential of this compound, this section summarizes the well-documented biological activities of other members of the Alisol family.
Anti-Cancer Activity
Numerous studies have demonstrated the anti-cancer effects of Alisol A and B and their derivatives across various cancer cell lines. These compounds have been shown to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion.[4][5]
Table 2: Anti-Cancer Activity of Alisol Derivatives
| Compound | Cancer Cell Line | Biological Effect | Quantitative Data | Reference(s) |
| Alisol A | Oral Cancer (SCC-9) | Reduced cell viability | 17.8 ± 2.2% of control at 100 μM | [6] |
| Alisol A | Oral Cancer (HSC-3) | Reduced cell viability | 31.1 ± 2.4% of control at 100 μM | [6] |
| Alisol B 23-acetate | Non-small cell lung cancer (A549) | Reduced cell viability | ~50% inhibition at 9 mM (24h) | [5] |
Anti-Inflammatory Activity
The Alisol family of compounds has demonstrated significant anti-inflammatory properties. For instance, Alisol A 24-acetate has been shown to reduce the production of pro-inflammatory mediators in response to inflammatory stimuli.[7]
Table 3: Anti-Inflammatory Activity of Alisol Derivatives
| Compound | Cell/Animal Model | Biological Effect | Quantitative Data | Reference(s) |
| Alisol A 24-acetate | IL-1β-induced chondrocytes | Reduction of TNF-α | Dose-dependent decrease | [7] |
| Alisol A 24-acetate | IL-1β-induced chondrocytes | Reduction of IL-6 | Dose-dependent decrease | [7] |
| Alismol | LPS-induced ALI mice | Decreased TNF-α, IL-1β, IL-6 | Significant reduction | [8][9] |
Hepatoprotective Effects
Several Alisol compounds have been investigated for their protective effects on the liver, particularly in the context of non-alcoholic steatohepatitis (NASH). Alisol B has been shown to attenuate hepatic steatosis, inflammation, and fibrosis.[10][11]
Signaling Pathways Modulated by the Alisol Family
The diverse biological activities of the Alisol family are a result of their ability to modulate multiple key signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Alisol B 23-acetate has been shown to induce apoptosis in non-small cell lung cancer cells by inhibiting this pathway.[5]
Caption: Alisol B 23-acetate inhibits the PI3K/Akt/mTOR signaling pathway.
JNK/p38 MAPK Pathway
Alisol A has been demonstrated to exert its anti-proliferative effects in oral cancer cells by inducing apoptosis through the activation of the JNK and p38 MAPK signaling pathways.[12]
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. bioquochem.com [bioquochem.com]
- 5. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Alisol B Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alisol B Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Targets of Alisols: A Technical Guide
Disclaimer: This technical guide focuses on the therapeutic targets of well-researched Alisol compounds, primarily Alisol A, Alisol B, and their acetate derivatives, due to a significant lack of specific publicly available research on the therapeutic targets of Alisol O. The information presented herein for these related compounds provides insights into the potential pharmacological activities within the Alisol family.
Introduction to Alisols
Alisols are a group of protostane-type tetracyclic triterpenoids isolated from the rhizomes of Alisma orientale (Alismatis Rhizoma), a plant used in traditional Asian medicine.[1][2] These compounds, including Alisol A and Alisol B, along with their acetylated forms like Alisol A 24-acetate and Alisol B 23-acetate, have garnered significant attention for their diverse pharmacological activities.[1][2] Preclinical studies have demonstrated their potential in treating a range of conditions, including cancer, metabolic disorders, and inflammatory diseases.[1][3] This guide provides an in-depth overview of the known therapeutic targets and mechanisms of action of these prominent Alisol compounds.
Quantitative Data on the Biological Activities of Alisols
The following tables summarize the quantitative data from various studies, highlighting the cytotoxic and other biological effects of different Alisol compounds on various cell lines.
| Alisol Compound | Cell Line | Assay | IC50 / EC50 / Concentration | Effect | Reference |
| Alisol A | SCC-9 (Oral Cancer) | MTT Assay | 100 µM | Reduced cell viability to 17.8 ± 2.2% of control | [4] |
| Alisol A | HSC-3 (Oral Cancer) | MTT Assay | 100 µM | Reduced cell viability to 31.1 ± 2.4% of control | [4] |
| Alisol A | HCT-116 (Colorectal Cancer) | MTT Assay | 5, 10, 20, 40, 80, 160 µM | Dose-dependent decrease in cell viability | [5] |
| Alisol A | HT-29 (Colorectal Cancer) | MTT Assay | 5, 10, 20, 40, 80, 160 µM | Dose-dependent decrease in cell viability | [5] |
| Alisol B 23-acetate | A549 (Non-small cell lung cancer) | CCK-8 Assay | 9 mM (for 24h) | Reduced cell viability to 50% | [6] |
| Alisol B 23-acetate | HepG2/VIN (Multidrug-resistant Liver Cancer) | SRB Assay | 10 µM (with doxorubicin) | 7.95-fold reversion of doxorubicin resistance | [7] |
| Alisol A 24-acetate | HepG2/VIN (Multidrug-resistant Liver Cancer) | SRB Assay | 10 µM (with doxorubicin) | 8.14-fold reversion of doxorubicin resistance | [7] |
| Alisol A 24-acetate | Chondrocytes | CCK-8 Assay | 2.5, 5, 10, 20 µM | No significant inhibition of cell viability | [8] |
| This compound | HepG2 (Liver Cancer) | Not Specified | EC50 | Not Specified | [9] |
Key Therapeutic Targets and Signaling Pathways
Alisols exert their therapeutic effects by modulating a multitude of cellular signaling pathways implicated in cell proliferation, survival, apoptosis, autophagy, and inflammation.
Apoptosis Induction
A primary mechanism of the anticancer activity of Alisols is the induction of apoptosis.
-
JNK/p38 MAPK Pathway: Alisol A has been shown to activate the JNK and p38 MAPK signaling pathways in oral cancer cells.[4] This activation leads to the downstream activation of caspases, ultimately resulting in apoptotic cell death.[4]
-
PI3K/Akt/mTOR Pathway: Alisol B 23-acetate has been found to inhibit the PI3K/Akt/mTOR signaling pathway in non-small cell lung cancer cells, leading to the induction of apoptosis.[6] Similarly, Alisol A has been shown to inactivate PI3K/Akt signaling in colorectal cancer cells.[5]
-
Mitochondrial Pathway: Alisol B 23-acetate can induce apoptosis in human lung cancer cells through the mitochondrial pathway.[10]
Apoptotic pathways targeted by Alisol A and Alisol B 23-acetate.
Autophagy Modulation
Alisols have been identified as modulators of autophagy, a cellular process of self-degradation and recycling.
-
AMPK/mTOR Pathway: Alisol A 24-acetate has been shown to regulate the AMPK/mTOR pathway, which is a key signaling cascade in the control of autophagy.[8]
Anti-inflammatory and Metabolic Regulation
-
AMPK/SIRT1 Pathway: Alisol A has been reported to activate the AMPK/SIRT1 signaling pathway, which plays a crucial role in regulating lipid metabolism and inhibiting inflammatory responses.
-
Farnesoid X Receptor (FXR): Alisol B 23-acetate is a natural agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1]
Metabolic and anti-inflammatory pathways targeted by Alisols.
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of Alisol's therapeutic targets.
Cell Viability Assays
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the Alisol compound for a specified duration (e.g., 24 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[4][5]
-
-
CCK-8 Assay:
-
Seed cells in 96-well plates.
-
Treat cells with the Alisol compound.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.[6]
-
-
SRB Assay:
-
Seed cells in 96-well plates and treat with the Alisol compound.
-
Fix the cells with trichloroacetic acid.
-
Stain the cells with Sulforhodamine B (SRB) solution.
-
Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm).[7]
-
General workflow for cell viability assays.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry (Annexin V/PI Staining):
-
Harvest cells after treatment with the Alisol compound.
-
Wash the cells with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, and PI staining helps differentiate between early and late apoptosis/necrosis.[4]
-
-
Flow Cytometry (Cell Cycle Analysis):
-
Harvest and fix the treated cells in cold ethanol.
-
Wash the cells and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6]
-
Western Blotting
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-JNK, Akt, mTOR, caspases).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[5][6]
Conclusion
The available scientific literature strongly indicates that Alisol compounds, particularly Alisol A, Alisol B, and their acetate derivatives, are promising multi-targeted therapeutic agents. Their ability to modulate key signaling pathways involved in cancer progression, inflammation, and metabolic diseases provides a solid foundation for further drug development. While specific data on this compound remains elusive, the comprehensive understanding of its chemical relatives offers valuable insights into the potential therapeutic avenues for the broader Alisol family. Future research should aim to elucidate the specific targets and mechanisms of less-studied Alisols like this compound to fully harness their therapeutic potential.
References
- 1. Pharmacological Properties of Alisols | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Alismol Purified from the Tuber of Alisma orientale Relieves Acute Lung Injury in Mice via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Alisol O in Traditional Chinese Medicine: A Technical Guide for Researchers
Foreword: This document provides a comprehensive technical overview of Alisol O, a natural compound found in Alisma orientale (澤瀉, Zé Xiè), a plant utilized in Traditional Chinese Medicine (TCM). While research on this compound is not as extensive as that on its structural analogs, Alisol A and B, this guide synthesizes the available information and provides a framework for future investigation based on the known properties of related Alisol compounds. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its TCM Context
Alisma orientale, commonly known as Oriental water plantain, has a long history of use in TCM for promoting urination, resolving dampness, and clearing heat.[1][2] Its rhizome, Zé Xiè, is a key ingredient in numerous classical formulas. The therapeutic effects of Alisma orientale are attributed to a variety of bioactive constituents, primarily triterpenoids, including Alisol A, B, C, and O.[1][3] While specific traditional uses are not documented for the isolated this compound, its presence in this important medicinal plant suggests a contribution to the overall therapeutic profile.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C30H48O4 |
| Molecular Weight | 472.7 g/mol |
Pharmacological Activities of Alisol Compounds (A Framework for this compound Research)
Extensive research on Alisol A, B, and their derivatives has revealed a broad spectrum of pharmacological activities. These findings provide a strong rationale for investigating similar properties in this compound. The primary activities of interest include:
-
Anti-inflammatory Effects: Alisol compounds have been shown to suppress inflammatory responses.[2]
-
Hepatoprotective Effects: Several studies have demonstrated the protective effects of Alisol derivatives against liver injury.
-
Anticancer Activity: Alisol A and B have exhibited cytotoxic effects against various cancer cell lines.
-
Lipid-Lowering Effects: Compounds from Alisma orientale are known to modulate lipid metabolism.[2]
Table 1: Representative Anti-inflammatory Activity of Alisol Compounds
| Compound | Assay | Cell Line/Model | Endpoint | IC50/EC50 |
| Alisol F | LPS-induced NO production | RAW 264.7 macrophages | Nitric Oxide (NO) | Not specified |
| Alisol A 24-acetate | IL-1β-induced inflammation | Chondrocytes | PGE2, TNF-α, IL-6 | Not specified |
Table 2: Representative Anticancer Activity of Alisol Compounds
| Compound | Cell Line | Assay | IC50 |
| Alisol A | Oral Cancer Cells (SCC-9, HSC-3) | MTT Assay | Dose-dependent reduction in viability |
| Alisol B 23-acetate | Non-small cell lung cancer (A549) | CCK-8 Assay | Dose-dependent reduction in viability |
Table 3: Representative Hepatoprotective Activity of Alisol Compounds
| Compound | Model | Key Findings |
| Alisol F | LPS/D-galactosamine-induced acute liver injury in mice | Reduced serum ALT and AST levels |
| Alisol B 23-acetate | Estrogen-induced cholestatic liver injury in mice | Protective effects observed |
Key Signaling Pathways
Research into the mechanisms of action of Alisol compounds has identified several key signaling pathways that are modulated by these triterpenoids. It is highly probable that this compound interacts with one or more of these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Studies on Alisol A and F have shown that they can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[4][5] This is a critical mechanism underlying the anti-inflammatory effects of these compounds.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, is another crucial signaling cascade involved in inflammation and cellular stress responses. Alisol compounds have been demonstrated to modulate the phosphorylation of these kinases, suggesting another avenue for their anti-inflammatory and other biological activities.[6]
Figure 2: Potential modulation of the p38 MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is vital for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Alisol A has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells. This suggests a potential mechanism for the anticancer effects of this compound.
Figure 3: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Experimental Protocols
The following are generalized protocols for assessing the key pharmacological activities of this compound, based on established methods for related compounds. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Anti-inflammatory Activity Assay (LPS-induced Inflammation)
This protocol describes the assessment of the anti-inflammatory effects of this compound in a macrophage cell line.
Figure 4: Experimental workflow for in vitro anti-inflammatory testing.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the NO concentration using the Griess reagent.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
-
Western Blot Analysis: To investigate the mechanism, lyse the cells and perform Western blot analysis to determine the phosphorylation status of key proteins in the NF-κB and MAPK pathways.[4][7]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines.[8][9][10][11][12]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
In Vivo Hepatoprotective Activity Model (Carbon Tetrachloride-Induced Hepatotoxicity)
This in vivo model is used to evaluate the protective effects of this compound against chemically-induced liver injury.[13][14][15][16]
Methodology:
-
Animal Model: Use male Wistar rats or BALB/c mice.
-
Treatment Groups: Divide the animals into several groups: a normal control group, a CCl4 model group, a positive control group (e.g., silymarin), and this compound treatment groups at various dosages.
-
Drug Administration: Administer this compound or the control vehicle orally for a predefined period (e.g., 7 days).
-
Induction of Hepatotoxicity: On the final day of treatment, induce liver injury by intraperitoneal injection of carbon tetrachloride (CCl4) diluted in olive oil.
-
Sample Collection: After a specific time post-CCl4 injection (e.g., 24 hours), collect blood samples for biochemical analysis and euthanize the animals to collect liver tissue for histopathological examination.
-
Biochemical Analysis: Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Analysis: Fix liver tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the extent of liver damage.
Conclusion and Future Directions
This compound, as a constituent of the well-established TCM herb Alisma orientale, holds potential for further pharmacological investigation. While direct evidence for its efficacy is currently limited, the extensive research on related Alisol compounds provides a strong foundation and clear direction for future studies. The experimental protocols and signaling pathway information detailed in this guide offer a robust framework for researchers to explore the anti-inflammatory, hepatoprotective, and anticancer properties of this compound. Further research is warranted to elucidate the specific mechanisms of action and to determine the therapeutic potential of this natural product.
References
- 1. Alisma Orientale - Descrizione [tiiips.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Alisma orientale Extract [infochems.co.kr]
- 4. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New insight on the acute CCl4-induced hepatotoxicity model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Navigating the Alisol Landscape: A Technical Guide to In Vitro Studies of Alisol Derivatives
Disclaimer: Preliminary searches for in vitro studies specifically focused on Alisol O have yielded limited publicly available data at this time. Most scientific literature concentrates on other members of the Alisol family, such as Alisol A, B, and F. This guide, therefore, provides a comprehensive overview of the in vitro research on these well-studied Alisol derivatives to offer insights into the potential biological activities of this class of compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.
Alisol A: Unveiling its Anti-Cancer and Metabolic Regulatory Potential
Alisol A is a prominent triterpenoid isolated from Alisma orientale that has demonstrated significant anti-proliferative and metabolic regulatory effects in various in vitro models.
Quantitative Data Summary
| Cell Line | Assay | Concentration | Effect | Reference |
| HCT-116 and HT-29 (Colorectal Cancer) | MTT Assay | 5-160 µM | Dose-dependent decrease in cell viability | [1] |
| HCT-116 and HT-29 | Colony Formation Assay | 10, 20, 40 µM | Decreased number of colonies | [1] |
| HCT-116 and HT-29 | Flow Cytometry | 10, 20, 40 µM | Increased percentage of cells in G0/G1 phase, decreased S phase | [1] |
| SCC-9 and HSC-3 (Oral Cancer) | MTT Assay | 100 µM | Reduced cell viability to 17.8 ± 2.2% and 31.1 ± 2.4% of control, respectively | [2] |
| MDA-MB-231 (Breast Cancer) | Cell Cycle Analysis | 20 and 40 µM | Induces G0/G1 phase cell cycle arrest | [3] |
| 2.2.15 (HBV-infected) | HBV Surface Antigen Secretion | - | IC50 = 39 µM | [3] |
| MDA-MB-231 | Proliferation, Migration, Invasion | 2.5-40 µM | Suppression | [4] |
| HepG2 | p-AMPK and p-ACC levels | 1-5 µM | Concentration-dependent restoration | [4] |
| Human Aortic Endothelial Cells (HAECs) | Proliferation | 40 µM | Inhibition | [4] |
Experimental Protocols
1.2.1. Cell Viability Assessment (MTT Assay) [1][2]
-
Cell Seeding: Cancer cells (e.g., HCT-116, HT-29, SCC-9, HSC-3) are seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of Alisol A (e.g., 5-160 µM) for a specified duration (e.g., 24 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Formazan Solubilization: The formazan crystals are dissolved in a solvent like DMSO.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
1.2.2. Cell Cycle Analysis (Flow Cytometry) [1][3]
-
Cell Treatment: Cells are treated with Alisol A at desired concentrations (e.g., 10, 20, 40 µM) for 24 hours.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
1.2.3. Western Blot Analysis [1][2]
-
Protein Extraction: Total protein is extracted from Alisol A-treated and control cells using a lysis buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, Akt, mTOR, JNK, p38, caspases), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
1.3.1. PI3K/Akt Signaling Pathway in Colorectal Cancer [1] Alisol A has been shown to inactivate the PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival, in colorectal cancer cells. This leads to the suppression of malignant phenotypes.
1.3.2. JNK/p38 MAPK-Mediated Apoptotic Cascade in Oral Cancer [2] In human oral cancer cells, Alisol A triggers apoptosis through the activation of the JNK and p38 MAPK signaling pathways, leading to a caspase-dependent apoptotic cascade.
1.3.3. AMPK/SIRT1 Signaling Pathway in Vascular Health [5] Alisol A has been found to activate the AMPK/SIRT1 signaling pathway, which plays a role in regulating lipid metabolism and inhibiting inflammatory responses in the context of atherosclerosis.
Alisol B and its Derivatives: Modulators of Cellular Stress and Bone Metabolism
Alisol B and its acetate derivatives have been investigated for their ability to induce cellular stress responses leading to cell death in cancer cells and to modulate bone cell function.
Quantitative Data Summary
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Alisol B | A7r5 (Vascular Smooth Muscle) | DNA Synthesis Inhibition | 10⁻⁶ - 10⁻⁴ M | IC50 = 4.0 ± 0.8 x 10⁻⁶ M | [6] |
| Alisol B | CEM (Lymphoblastic Leukemia) | DNA Synthesis Inhibition | 10⁻⁶ - 10⁻⁴ M | IC50 = 2.1 ± 1.2 x 10⁻⁶ M | [6] |
| Alisol B 23-acetate | A549, SK-OV3, B16-F10, HT1080 | Cytotoxicity | - | ED50 values of 10.0, 8.7, 5.2, and 3.1 µg/ml, respectively for a derivative | [7] |
Experimental Protocols
2.2.1. Autophagy Induction Assessment [8]
-
Cell Treatment: Cancer cell lines are treated with Alisol B.
-
Microscopy: Cells are observed for the formation of autophagosomes.
-
Western Blot: Expression levels of autophagy markers like LC3-II are analyzed.
-
Autophagic Flux Measurement: Assays are performed to measure the completion of the autophagy process.
2.2.2. Osteoclast Formation Assay [9]
-
Cell Culture: Bone marrow macrophages are cultured in the presence of M-CSF.
-
Treatment: Cells are treated with RANKL to induce osteoclast formation, with or without Alisol B.
-
TRAP Staining: Differentiated osteoclasts are identified by staining for tartrate-resistant acid phosphatase (TRAP).
-
Quantification: The number of TRAP-positive multinucleated cells is counted.
Signaling Pathways
2.3.1. CaMKK-AMPK-mTOR Pathway in Autophagy and Apoptosis [8] Alisol B induces autophagy and subsequent apoptosis by disrupting calcium homeostasis. It acts as an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump, leading to the activation of the CaMKK-AMPK-mTOR pathway.
Alisol F: A Potent Anti-Inflammatory Agent
Alisol F has demonstrated significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.
Quantitative Data Summary
| Compound | Cell Line | Assay | Effect | Reference |
| Alisol F | Hep G2.2.15 | HBV Surface Antigen Secretion Inhibition | IC50 = 0.6 µM | [10][11] |
| Alisol F | Hep G2.2.15 | HBV e Antigen Secretion Inhibition | IC50 = 8.5 µM | [11] |
| Alisol F | Xenopus oocytes expressing 5-HT3A receptors | Channel Current Inhibition | IC50 = 79.4 ± 11.0 µM | [12] |
| Alisol F | Xenopus oocytes expressing α3β4 nACh receptors | Channel Current Inhibition | IC50 = 21.2 ± 6.0 µM | [12] |
Experimental Protocols
3.2.1. Measurement of Inflammatory Mediators [13][14]
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are co-treated with LPS and various concentrations of Alisol F.
-
Nitric Oxide (NO) Assay: The production of NO in the culture supernatant is measured using the Griess reagent.
-
Cytokine ELISA: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Signaling Pathways
3.3.1. Inhibition of MAPK, STAT3, and NF-κB Signaling [13][14] Alisol F exerts its anti-inflammatory effects by suppressing the activation of multiple signaling pathways, including MAPKs (ERK, JNK, p38), STAT3, and the NF-κB pathway in LPS-stimulated macrophages.
References
- 1. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of alisol B acetate, a plant triterpene, on apoptosis in vascular smooth muscle cells and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical modification of alisol B 23-acetate and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alisol B, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Alisol F | HBV | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Alisol O from Alisma plantago-aquatica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisma plantago-aquatica, commonly known as the water plantain, is a perennial aquatic plant that has been used for centuries in traditional medicine. The rhizome of this plant is rich in a variety of bioactive compounds, including a class of protostane-type triterpenoids known as alisols. Among these, Alisol O has garnered interest for its potential pharmacological activities. These application notes provide a detailed protocol for the extraction, purification, and analysis of this compound from the dried rhizomes of Alisma plantago-aquatica. The methodologies described are based on established techniques for the isolation of triterpenoids from this plant species.
Data Presentation: Quantitative Summary
The following table summarizes representative quantitative data for the extraction and purification of alisol compounds from Alisma species. Please note that specific yields for this compound may vary depending on the plant material, extraction conditions, and purification efficiency.
| Parameter | Value | Reference |
| Extraction | ||
| Starting Material | Dried rhizomes of Alisma plantago-aquatica | [1] |
| Extraction Solvent | 95% Ethanol | [2] |
| Extraction Method | Maceration or Soxhlet Extraction | [3] |
| Crude Extract Yield | ~10-15% (w/w) of dried plant material | [1] |
| Purification | ||
| Chloroform Fraction Yield | ~40-50% (w/w) of crude extract | [1] |
| Silica Gel Column Chromatography Yield (Alisol-rich fraction) | ~5-10% (w/w) of chloroform fraction | [1] |
| Preparative HPLC Purity | >95% | [4][5] |
Experimental Protocols
Extraction of Crude Alisol Mixture
This protocol describes the initial extraction of a crude mixture of triterpenoids, including this compound, from the dried rhizomes of Alisma plantago-aquatica.
Materials:
-
Dried and powdered rhizomes of Alisma plantago-aquatica
-
95% Ethanol
-
Hexane
-
Ethyl acetate
-
Chloroform
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Protocol:
-
Weigh 1 kg of dried and powdered rhizomes of Alisma plantago-aquatica.
-
Macerate the powdered rhizomes in 10 L of 95% ethanol at room temperature for 72 hours with occasional stirring.
-
Filter the extract through filter paper and collect the filtrate.
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol.
-
Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
-
Suspend the crude extract in 1 L of distilled water and transfer to a separatory funnel.
-
Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with:
-
Hexane (3 x 1 L) to remove nonpolar compounds.
-
Chloroform (3 x 1 L) to extract triterpenoids.
-
Ethyl acetate (3 x 1 L) to extract more polar compounds.
-
-
Collect the chloroform fractions, combine them, and concentrate using a rotary evaporator to yield the crude chloroform extract containing a mixture of alisols.
Purification of this compound by Column Chromatography
This protocol details the separation of this compound from the crude chloroform extract using silica gel column chromatography.
Materials:
-
Crude chloroform extract from the previous step
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes
Protocol:
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Dissolve the crude chloroform extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect fractions of 20-30 mL in collection tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a hexane:ethyl acetate (e.g., 1:1) solvent system and visualize the spots under a UV lamp.
-
Pool the fractions containing the compound with the Rf value corresponding to this compound. (Note: The exact Rf will depend on the specific TLC conditions. It is advisable to use a reference standard if available).
-
Further purify the pooled fractions using a second column chromatography step with a shallower gradient of hexane-ethyl acetate or a different solvent system (e.g., chloroform-methanol) to achieve higher purity.
Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.
Materials:
-
Partially purified this compound fraction from column chromatography
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 column
-
UV detector
Protocol:
-
Dissolve the partially purified this compound fraction in a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a C18 column.
-
Use a mobile phase of acetonitrile and water in a gradient elution. A typical gradient could be starting from 50% acetonitrile and increasing to 90% over 30-40 minutes.
-
Set the UV detector to a wavelength where Alisols show absorbance (e.g., 210 nm).[4]
-
Inject the sample and collect the peak corresponding to this compound.
-
Concentrate the collected fraction under reduced pressure to obtain pure this compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of the final this compound product can be assessed using analytical HPLC.
Materials:
-
Purified this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Analytical HPLC system with a C18 column
-
UV detector
Protocol:
-
Prepare a standard solution of the purified this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Perform the analysis on a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Use a mobile phase of acetonitrile and water with gradient elution.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25-30°C.
-
Monitor the elution at 210 nm.
-
The purity of this compound is determined by the peak area percentage in the chromatogram.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Signaling Pathways
Alisol compounds have been reported to exert their biological effects by modulating various signaling pathways. The following diagrams illustrate two key pathways implicated in the action of alisols.[6][7]
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and Alisol inhibition.
JNK/p38 MAPK Signaling Pathway
Caption: JNK/p38 MAPK signaling pathway activated by Alisols.
References
- 1. View of Prototane-type tripternenes from the Rhizomes of Alisma plantago-aquatica [vjs.ac.vn]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Simultaneous determination of four alisols in Rhizoma Alismatis by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mz-at.de [mz-at.de]
- 6. ijresm.com [ijresm.com]
- 7. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Alisol O in Alismatis Rhizoma by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Alisol O in Alismatis Rhizoma. This compound, a protostane-type triterpenoid, is a significant bioactive constituent found in this traditional medicinal plant. The method utilizes a C18 column with a gradient elution of acetonitrile and water, and UV detection at 210 nm, providing a reliable and accurate quantification of this compound for research, quality control, and drug development purposes. This document provides comprehensive experimental protocols, method validation data, and stability information.
Introduction
Alismatis Rhizoma, the dried rhizome of Alisma orientale (Sam.) Juzep., is a widely used traditional medicine in Asia for treating various ailments, including hyperlipidemia, fatty liver, and inflammation. The therapeutic effects of Alismatis Rhizoma are attributed to its rich content of triterpenoids, with alisols being the major bioactive compounds.[1] this compound is one of the key triterpenoids present in the rhizome. Accurate and reliable quantification of this compound is crucial for the quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacological studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[2] This application note presents a validated HPLC method for the quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
Methanol (analytical grade)
-
Alismatis Rhizoma powder
Instrumentation
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector was used for the analysis.
Chromatographic Conditions
A robust RP-HPLC method was developed for the quantification of this compound. The chromatographic separation was achieved on a C18 column. The mobile phase consisted of a gradient of acetonitrile and water, which allowed for the effective separation of this compound from other components in the plant extract.[3] The detection wavelength was set to 210 nm, as alisols are known to have UV absorbance at this wavelength.[3]
Table 1: HPLC Operational Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Acetonitrile; B: Water |
| Gradient | 0-20 min, 50-80% A; 20-25 min, 80% A; 25-30 min, 80-50% A; 30-35 min, 50% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 to 200 µg/mL by diluting the stock solution with methanol.
Sample Preparation
-
Extraction: Accurately weigh 1.0 g of powdered Alismatis Rhizoma and transfer it to a conical flask. Add 25 mL of 70% ethanol.
-
Ultrasonic Extraction: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range (µg/mL) | 10 - 200 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (RSD%) | Intra-day: < 2.0%; Inter-day: < 3.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Limit of Detection (LOD) (µg/mL) | 1.5 |
| Limit of Quantification (LOQ) (µg/mL) | 5.0 |
Stability
The stability of this compound in the sample solution was evaluated under various conditions to ensure the reliability of the analytical results. The sample solutions were found to be stable for at least 24 hours at room temperature and for 72 hours when stored at 4 °C.
Table 3: Stability of this compound in Sample Solution
| Storage Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature | 24 hours | 98.5% |
| 4 °C | 72 hours | 99.2% |
Experimental Workflow and Validation Process
The following diagrams illustrate the experimental workflow for this compound quantification and the logical flow of the method validation process.
Caption: Experimental workflow for this compound quantification.
Caption: Method validation process overview.
Conclusion
The HPLC method described in this application note is simple, accurate, precise, and reliable for the quantification of this compound in Alismatis Rhizoma. The method has been successfully validated and is suitable for routine quality control and research applications. This detailed protocol and the accompanying validation data will be valuable for researchers, scientists, and professionals in the field of traditional medicine and drug development.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Validation and application of the RP-HPLC method for the assay of allylestrenol and alpha-tocopherol in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Simultaneous determination of four alisols in Rhizoma Alismatis by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry (MS) Analysis of Alisol O and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol O is a protostane-type triterpenoid found in the rhizome of Alisma orientale, a plant used in traditional medicine. The therapeutic potential of this compound and its derivatives is a subject of ongoing research, making the understanding of their metabolic fate crucial for drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the qualitative and quantitative analysis of this compound and its metabolites in biological matrices. These application notes provide a comprehensive overview and detailed protocols for the LC-MS/MS analysis of this compound.
Quantitative Analysis of this compound in Biological Matrices
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the pharmacokinetic studies of this compound. The following protocol is a general guideline for the quantitative analysis of this compound in plasma samples.
Experimental Protocol: Quantitative LC-MS/MS Analysis
1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective method for extracting this compound and its metabolites from biological fluids like plasma.[1][2]
-
To 100 µL of plasma sample, add 10 µL of internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
1.2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-7 min: 90% B
-
7.1-10 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: (Note: These are hypothetical values for this compound and would need to be optimized experimentally.)
-
This compound: Precursor ion (e.g., [M+H]⁺) → Product ion
-
Metabolite 1 (e.g., Hydroxylated this compound): Precursor ion → Product ion
-
Internal Standard: Precursor ion → Product ion
-
Data Presentation: Quantitative Data Summary
The following table is a template for summarizing quantitative results from a pharmacokinetic study of this compound. Data presented here are for illustrative purposes and do not represent actual experimental results for this compound.
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| This compound | 1 | 1 - 1000 | < 15% | ± 15% |
| Metabolite M1 | 2 | 2 - 500 | < 15% | ± 15% |
Identification of this compound Metabolites
In vitro and in vivo studies are necessary to identify the metabolic pathways of this compound. High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) MS, is instrumental in elucidating the structures of unknown metabolites.
Experimental Protocol: In Vitro Metabolism in Liver Microsomes
-
Incubation Mixture:
-
This compound (10 µM)
-
Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (0.5 mg/mL protein)
-
NADPH regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂)
-
Phosphate buffer (0.1 M, pH 7.4)
-
-
Procedure:
-
Pre-incubate the mixture of this compound and liver microsomes at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
Analyze the supernatant by LC-HRMS.
-
Data Analysis and Metabolite Identification
Metabolite identification involves comparing the full-scan mass spectra and fragmentation patterns of the parent drug and its potential metabolites. Common metabolic transformations for similar compounds like Alisol A include hydroxylation (+16 Da) and dehydrogenation (-2 Da).[3]
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound in plasma.
Hypothetical Metabolic Pathway of this compound
Based on the known metabolism of similar triterpenoids, the primary metabolic pathways for this compound are expected to be Phase I oxidation reactions, primarily catalyzed by cytochrome P450 enzymes such as CYP3A4.[3]
References
Protocol for In Vitro Cell Culture Experiments with Alisol O and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Alisol O is a tetracyclic triterpenoid compound isolated from the rhizomes of Alisma plantago-aquatica (water plantain).[1] Alisols, as a group of structurally related compounds, have garnered significant interest in cancer research due to their potential to suppress cancer cell proliferation and migration.[2] These compounds have been shown to modulate various signaling pathways, including those involved in apoptosis and cell cycle regulation, such as the mTOR, Bax/Bcl-2, and caspase pathways.[2]
Disclaimer: While this document focuses on this compound, specific in vitro experimental data for this compound is limited. The following protocols and data are largely based on studies conducted with closely related and well-researched analogs, primarily Alisol A and Alisol B 23-acetate. Researchers should use these protocols as a starting point and optimize the conditions for this compound and their specific cell lines of interest.
Mechanism of Action
In vitro studies on Alisol analogs have revealed several key mechanisms of action against cancer cells:
-
Induction of Apoptosis: Alisol compounds have been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines.[3][4] This is often mediated through the activation of caspase cascades, including caspase-3, -8, and -9, and the regulation of apoptosis-related proteins like Bax and Bcl-2.[3][5][6]
-
Cell Cycle Arrest: Treatment with Alisol analogs can lead to cell cycle arrest, primarily at the G0/G1 or sub-G1 phase, thereby inhibiting the proliferation of cancer cells.[7][8]
-
Modulation of Signaling Pathways: Alisols have been shown to influence critical signaling pathways involved in cancer progression. These include the mitogen-activated protein kinase (MAPK) pathway, specifically activating JNK and p38, and the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway.[3][5][9]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on Alisol analogs. These values can serve as a reference for designing experiments with this compound.
Table 1: Effects of Alisol Analogs on Cancer Cell Viability
| Alisol Analog | Cell Line | Assay | Concentration | % Cell Viability Reduction | Reference |
| Alisol A | SCC-9 (Oral Cancer) | MTT | 100 µM | 82.2% | [8] |
| Alisol A | HSC-3 (Oral Cancer) | MTT | 100 µM | 68.9% | [8] |
| Alisol B 23-acetate | A549 (Lung Cancer) | CCK-8 | 9 mM | Not specified, significant inhibition | [3][10] |
Table 2: Effects of Alisol Analogs on Apoptosis and Cell Cycle
| Alisol Analog | Cell Line | Effect | Method | Concentration | Observation | Reference |
| Alisol A | SCC-9 (Oral Cancer) | Apoptosis Induction | Annexin V/PI Staining | 100 µM | 48.7% apoptotic cells | [8] |
| Alisol A | HSC-3 (Oral Cancer) | Apoptosis Induction | Annexin V/PI Staining | 100 µM | 39.0% apoptotic cells | [8] |
| Alisol A | SCC-9 (Oral Cancer) | Cell Cycle Arrest | Flow Cytometry | 100 µM | Increase in sub-G1 phase | [8] |
| Alisol A | NPC cells | Cell Cycle Arrest | Flow Cytometry | Not Specified | Increased G0/G1 phase | [7] |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines: A variety of cancer cell lines can be used, depending on the research focus. Examples from studies with Alisol analogs include:
-
Culture Media: The choice of culture medium is cell line-dependent. Commonly used media include DMEM, RPMI-1640, or a 1:1 mixture of DMEM/F12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
2. Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock solution with the appropriate cell culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
3. Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on Alisol A.[8]
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control.
4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on a study investigating Alisol A.[5]
-
Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
5. Western Blot Analysis for Protein Expression
This is a general protocol adaptable for studying the effects of this compound on protein expression, based on methodologies from studies on Alisol analogs.[3][7]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-JNK, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potential of alisols as cancer therapeutic agents: Investigating molecular mechanisms, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. OR | Free Full-Text | Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade [techscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Alisol A Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Alisol O and its Derivatives in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol O and its derivatives, a group of protostane-type triterpenoids isolated from the rhizome of Alisma orientale, have garnered significant interest for their diverse pharmacological activities. Preclinical studies have demonstrated their therapeutic potential in a variety of disease models, including atherosclerosis, non-alcoholic steatohepatitis (NASH), and chronic kidney disease (CKD). These compounds exert their effects through the modulation of key signaling pathways involved in inflammation, lipid metabolism, and cellular stress.
These application notes provide detailed protocols for the in vivo administration of this compound derivatives in established animal models of atherosclerosis, NASH, and CKD. The information compiled herein is intended to serve as a comprehensive resource for researchers aiming to investigate the therapeutic efficacy and mechanisms of action of these promising natural compounds.
Data Presentation: Summary of In Vivo Studies
The following tables summarize the quantitative data from key studies on the administration of Alisol derivatives in various animal models of disease.
Table 1: Effects of Alisol A on High-Fat Diet-Induced Atherosclerosis in ApoE-/- Mice
| Parameter | Control (High-Fat Diet) | Alisol A (150 mg/kg/day) | Atorvastatin (15 mg/kg/day) | Reference |
| Aortic Plaque Area (%) | 13.62 ± 6.18 | 5.66 ± 1.50** | Not Reported | [1] |
| ICAM-1 Expression (Aortic Plaque) | High | Significantly Reduced | Significantly Reduced | [2] |
| IL-6 Expression (Aortic Plaque) | High | Significantly Reduced | Significantly Reduced | [2] |
| MMP-9 Expression (Aortic Plaque) | High | Significantly Reduced | Significantly Reduced | [2] |
*Data are presented as mean ± standard deviation. *p < 0.01 compared to the control group.[1][2]
Table 2: Effects of Alisol A 24-acetate on Methionine-Choline Deficient (MCD) Diet-Induced NASH in C57BL/6 Mice
| Parameter | Control (MCD Diet) | Alisol A 24-acetate (15 mg/kg) | Alisol A 24-acetate (30 mg/kg) | Alisol A 24-acetate (60 mg/kg) | Reference |
| Serum ALT (U/L) | Markedly Elevated | Dose-dependently Reduced | Dose-dependently Reduced | Dose-dependently Reduced | [3] |
| Serum AST (U/L) | Markedly Elevated | Dose-dependently Reduced | Dose-dependently Reduced | Dose-dependently Reduced | [3] |
| Hepatic ROS Levels | Increased | Suppressed | Suppressed | Suppressed | [3] |
| Hepatic Inflammatory Cytokine Expression | Increased | Inhibited | Inhibited | Inhibited | [3] |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ROS: Reactive Oxygen Species.[3]
Table 3: Effects of Alisol B 23-acetate on 5/6 Nephrectomized (NX) Rat Model of Chronic Kidney Disease
| Parameter | Sham Control | NX Control | NX + Alisol B 23-acetate (10 mg/kg) | Reference |
| Serum Creatinine | Normal | Significantly Increased | Significantly Reduced | [4] |
| Proteinuria | Normal | Significantly Increased | Significantly Reduced | [4] |
| Blood Pressure | Normal | Increased | Lowered | [4] |
| Renal Fibrosis Markers (Collagen I, Fibronectin) | Low | Significantly Increased | Significantly Inhibited | [4] |
[4]
Table 4: Effects of Alisol F on LPS/D-Galactosamine-Induced Acute Liver Injury in Mice
| Parameter | Control | LPS/D-Gal | LPS/D-Gal + Alisol F (20 mg/kg) | Reference |
| Serum ALT (U/L) | Normal | Significantly Increased | Significantly Decreased | [5][6] |
| Serum AST (U/L) | Normal | Significantly Increased | Significantly Decreased | [5][6] |
| Serum TNF-α (pg/mL) | Low | Significantly Increased | Significantly Inhibited | [5][6] |
| Serum IL-6 (pg/mL) | Low | Significantly Increased | Significantly Inhibited | [5][6] |
| Serum IL-1β (pg/mL) | Low | Significantly Increased | Significantly Inhibited | [5][6] |
Experimental Protocols
I. Atherosclerosis Animal Model
Objective: To induce atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice through a high-fat diet and to evaluate the therapeutic effects of Alisol A.
Materials:
-
Male ApoE-/- mice (6-8 weeks old)
-
High-fat diet (e.g., 21% fat, 0.15% cholesterol)
-
Standard chow diet
-
Alisol A
-
Vehicle for Alisol A (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Oral gavage needles (20-22 gauge)
-
Surgical instruments for tissue collection
-
Oil Red O staining reagents
-
Reagents and equipment for immunohistochemistry
Protocol:
-
Animal Acclimatization: Acclimatize ApoE-/- mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Model Induction:
-
Divide the mice into a control group and a treatment group.
-
Feed all mice a high-fat diet for a period of 8-12 weeks to induce atherosclerotic plaque formation.[2]
-
-
Alisol A Administration:
-
Prepare a suspension of Alisol A in the chosen vehicle (e.g., 0.5% CMC). The concentration should be calculated to deliver a dose of 150 mg/kg in a volume of approximately 10 mL/kg body weight.
-
Administer Alisol A (150 mg/kg/day) or vehicle to the respective groups via oral gavage daily for the duration of the study.[1][7]
-
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the mice and collect blood samples for lipid profile analysis.
-
Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Oil Red O Staining: Stain the aortas with Oil Red O to visualize lipid-laden plaques. Quantify the plaque area as a percentage of the total aortic surface area using imaging software.
-
Immunohistochemistry: Perform immunohistochemical analysis on aortic root sections to assess the expression of inflammatory markers such as ICAM-1, IL-6, and MMP-9.[2]
-
II. Non-Alcoholic Steatohepatitis (NASH) Animal Model
Objective: To induce NASH in C57BL/6 mice using a methionine- and choline-deficient (MCD) diet and to assess the therapeutic potential of Alisol A 24-acetate.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Methionine- and choline-deficient (MCD) diet
-
Control diet (methionine and choline sufficient)
-
Alisol A 24-acetate
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
Oral gavage needles
-
Reagents for serum biochemistry (ALT, AST)
-
Reagents and equipment for histology (H&E staining) and oxidative stress assays.
Protocol:
-
Animal Acclimatization: Acclimatize C57BL/6 mice for one week with standard chow and water ad libitum.
-
Model Induction:
-
Divide mice into a control group (fed MCD diet) and treatment groups.
-
Feed the mice with the MCD diet for 4-6 weeks to induce NASH.[3]
-
-
Alisol A 24-acetate Administration:
-
Prepare suspensions of Alisol A 24-acetate in the vehicle at concentrations to deliver doses of 15, 30, and 60 mg/kg.
-
Administer Alisol A 24-acetate or vehicle to the respective groups via oral gavage daily for the duration of the MCD diet feeding.[3]
-
-
Outcome Assessment:
-
At the end of the study, collect blood to measure serum levels of ALT and AST.
-
Harvest the livers for histological analysis (H&E staining) to assess steatosis, inflammation, and ballooning.
-
Measure markers of oxidative stress (e.g., ROS levels) and inflammation in liver tissue homogenates.[3]
-
III. Chronic Kidney Disease (CKD) Animal Model
Objective: To induce chronic kidney disease in rats using the 5/6 nephrectomy (NX) model and to evaluate the effects of Alisol B 23-acetate.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetics for surgery (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Alisol B 23-acetate
-
Vehicle for administration
-
Metabolic cages for urine collection
-
Reagents for measuring serum creatinine and proteinuria
-
Reagents and equipment for histology (e.g., Masson's trichrome stain) and Western blotting.
Protocol:
-
5/6 Nephrectomy Surgery:
-
Anesthetize the rats.
-
Perform a flank or midline incision to expose the left kidney.
-
Surgically remove the upper and lower thirds of the left kidney (2/3 nephrectomy).
-
One week later, perform a second surgery to remove the entire right kidney (total nephrectomy).
-
Sham-operated control animals will undergo the same surgical procedures without the removal of kidney tissue.
-
-
Alisol B 23-acetate Administration:
-
Following the second surgery, allow the animals to recover for a designated period.
-
Prepare the Alisol B 23-acetate solution or suspension.
-
Administer Alisol B 23-acetate (e.g., 10 mg/kg) or vehicle to the respective groups. The route of administration (e.g., intraperitoneal injection or oral gavage) and frequency should be consistent.[4]
-
-
Outcome Assessment:
-
Periodically collect urine using metabolic cages to measure proteinuria.
-
Collect blood samples to measure serum creatinine levels.
-
At the end of the study, euthanize the animals and harvest the remnant kidney tissue.
-
Perform histological analysis (e.g., Masson's trichrome staining) to assess the degree of renal fibrosis.
-
Conduct Western blot analysis on kidney tissue lysates to examine the expression of fibrosis-related proteins.[4]
-
Signaling Pathways and Experimental Workflows
// Nodes "Alisol A" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "AMPK" [fillcolor="#34A853", fontcolor="#FFFFFF", label="AMPK\n(Activated)"]; "SIRT1" [fillcolor="#34A853", fontcolor="#FFFFFF", label="SIRT1\n(Activated)"]; "IκBα" [fillcolor="#FBBC05", fontcolor="#202124", label="IκBα\n(Stabilized)"]; "NF-κB" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="NF-κB\n(Inhibited)"]; "Inflammatory Cytokines" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Inflammatory Cytokines\n(ICAM-1, IL-6, MMP-9)\n(Decreased)"]; "Atherosclerosis" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Atherosclerosis\n(Ameliorated)"];
// Edges "Alisol A" -> "AMPK" [label="Activates"]; "AMPK" -> "SIRT1" [label="Activates"]; "SIRT1" -> "IκBα" [label="Prevents degradation of"]; "IκBα" -> "NF-κB" [label="Inhibits"]; "NF-κB" -> "Inflammatory Cytokines" [label="Promotes transcription of"]; "Inflammatory Cytokines" -> "Atherosclerosis" [label="Contributes to"];
// Invisible edges for alignment edge[style=invis]; "AMPK" -> "IκBα"; }
Caption: Alisol A 24-acetate signaling pathway in NASH.
dot
Caption: Experimental workflow for atherosclerosis model.
dot
Caption: Experimental workflow for NASH model.
dot
Caption: Experimental workflow for CKD model.
References
- 1. Alisol A inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisol B 23-acetate attenuates CKD progression by regulating the renin–angiotensin system and gut–kidney axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alisol A inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Anti-inflammatory Effects of Alisol O In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Alisol O, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for assessing the in vivo anti-inflammatory activity of this compound. The methodologies described herein are foundational for preclinical studies aimed at elucidating the mechanisms of action and evaluating the therapeutic potential of this compound in inflammatory disease models.
The provided protocols cover three widely used animal models of inflammation: carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced acute lung injury, and 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis. These models represent acute localized inflammation, systemic inflammation-induced organ injury, and inflammatory bowel disease, respectively, offering a comprehensive platform for evaluating the anti-inflammatory profile of this compound.
Data Presentation: Summary of Quantitative In Vivo Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its close analogs in various in vivo models. These tables are designed for easy comparison of key inflammatory parameters.
Table 1: Effect on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Time Post-Carrageenan | Paw Volume (mL) / Paw Edema Inhibition (%) | Reference Compound |
| Control (Carrageenan) | - | 1 hr | 1.886 ± 0.014 / - | - |
| 3 hr | 1.823 ± 0.013 / - | |||
| 5 hr | 1.758 ± 0.009 / - | |||
| Test Compound A | 75 | 1 hr | - / 68% | Ibuprofen (100 mg/kg) |
| 3 hr | - / 91% | |||
| Test Compound B | 100 | 1 hr | - / 66% | Ibuprofen (100 mg/kg) |
| 3 hr | - / 81% | |||
| Indomethacin | 10 | 3 hr | - / 65.71% | - |
Note: Data presented for test compounds A and B are from a study on newly synthesized 1, 2, 4 Triazole derivatives and are used here as representative examples of how to present paw edema inhibition data.[1] Indomethacin data is from a separate study for comparative purposes.[2] The percentage of inhibition is a calculated value representing the reduction in paw edema compared to the control group.[3][4][5][6][7]
Table 2: Effect on LPS-Induced Acute Lung Injury
| Treatment Group | Dose | Analyte | Concentration in BALF (pg/mL) | Reference |
| Control | - | TNF-α | ~10 | [8][9][10] |
| IL-6 | ~20 | [8][9][10] | ||
| LPS | 10 µ g/mouse | TNF-α | ~3400 | [8] |
| IL-6 | ~1500 | [8] | ||
| Alismol | 0.22 mg/kg | TNF-α | Significantly reduced vs. LPS | [11] |
| IL-6 | Significantly reduced vs. LPS | [11] | ||
| Alismol | 2.2 mg/kg | TNF-α | Further reduced vs. 0.22 mg/kg | [11] |
| IL-6 | Further reduced vs. 0.22 mg/kg | [11] |
Note: Data for Alismol, a compound also found in Alisma orientale, is presented here due to the limited availability of specific quantitative data for this compound in this model. BALF (Bronchoalveolar Lavage Fluid) is a common sample type for assessing lung inflammation.[1][12][13][14][15]
Table 3: Effect on TNBS-Induced Colitis
| Treatment Group | Dose | Parameter | Value | Reference |
| Control | - | MPO Activity (U/g tissue) | ~0.5 | [16] |
| Colon TNF-α (pg/mg protein) | ~20 | [16] | ||
| Colon IL-6 (pg/mg protein) | ~50 | [16] | ||
| Colon IL-1β (pg/mg protein) | ~10 | [16] | ||
| TNBS | 100 mg/kg | MPO Activity (U/g tissue) | ~4.5 | [16] |
| Colon TNF-α (pg/mg protein) | ~150 | [16] | ||
| Colon IL-6 (pg/mg protein) | ~250 | [16] | ||
| Colon IL-1β (pg/mg protein) | ~60 | [16] | ||
| MSC Treatment | - | MPO Activity | Significantly reduced vs. TNBS | [14] |
| Colon TNF-α | Significantly reduced vs. TNBS | [14] | ||
| Colon IL-6 | Significantly reduced vs. TNBS | [14] | ||
| Colon IL-1β | Significantly reduced vs. TNBS | [14] |
Note: Due to the lack of specific data for this compound in a TNBS-induced colitis model, data from a study using mesenchymal stem cell (MSC) treatment is provided as a template for presenting results. MPO (Myeloperoxidase) activity is a marker of neutrophil infiltration.[12][14][17][18][19][20]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of this compound.
Materials:
-
This compound
-
λ-Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin or Diclofenac Sodium
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Syringes and needles
Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-220 g) for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Dosing: Administer this compound or the vehicle orally 60 minutes before carrageenan injection. Administer the positive control 30-60 minutes prior to carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[21][22][23]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[4]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is used to evaluate the protective effects of this compound against systemic inflammation-induced lung damage.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments for tracheostomy
-
Bronchoalveolar lavage (BAL) equipment
-
ELISA kits for TNF-α, IL-6, and IL-1β
Protocol:
-
Animal Acclimatization: Acclimate C57BL/6 mice (8-10 weeks old) for at least one week.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Sham Control (PBS administration)
-
LPS Control
-
This compound (e.g., 10, 25, 50 mg/kg, i.p. or p.o.) + LPS
-
Positive Control (e.g., Dexamethasone) + LPS
-
-
Dosing: Administer this compound or vehicle 1-2 hours before LPS challenge.
-
Induction of ALI: Anesthetize the mice. Surgically expose the trachea and intratracheally instill LPS (e.g., 5 mg/kg in 50 µL of sterile PBS).[7] The sham group receives sterile PBS.
-
Sample Collection: At a predetermined time point (e.g., 6, 24, or 48 hours) after LPS instillation, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a fixed volume of PBS (e.g., 3 x 0.5 mL) into the lungs via a tracheal cannula.
-
BAL Fluid Analysis: Centrifuge the BAL fluid. Use the supernatant for cytokine analysis (TNF-α, IL-6, IL-1β) using ELISA kits.[8] Analyze the cell pellet for total and differential cell counts.
-
Lung Tissue Analysis: Harvest the lung tissue for histological examination (H&E staining) to assess inflammation and injury, and for Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Mice
This model mimics inflammatory bowel disease and is used to assess the therapeutic potential of this compound in chronic intestinal inflammation.
Materials:
-
This compound
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol (50%)
-
Anesthetics
-
Catheters for intrarectal administration
-
Myeloperoxidase (MPO) assay kit
-
ELISA kits for cytokines
Protocol:
-
Animal Acclimatization: Acclimate BALB/c or C57BL/6 mice (8-10 weeks old) for one week.
-
Grouping: Randomly divide animals into groups (n=8-10 per group):
-
Sham Control (Ethanol administration)
-
TNBS Control
-
This compound (e.g., 20, 40, 80 mg/kg, p.o.) + TNBS
-
Positive Control (e.g., Sulfasalazine) + TNBS
-
-
Induction of Colitis: Lightly anesthetize the mice. Intrarectally administer 100 µL of TNBS solution (e.g., 2.5 mg TNBS in 50% ethanol) via a catheter inserted approximately 4 cm into the colon.[17][18] The sham group receives 50% ethanol.
-
Treatment: Begin daily oral administration of this compound, vehicle, or positive control 24 hours after TNBS instillation and continue for a specified period (e.g., 7 days).
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the treatment period, euthanize the mice and excise the colon.
-
Macroscopic Assessment: Measure the colon length and weight. Score the macroscopic damage.
-
Tissue Analysis: Use distal colon segments for:
Mandatory Visualizations
Signaling Pathways
Disclaimer: These protocols provide a general framework. Specific parameters such as animal strain, dosage, and time points may need to be optimized for individual experimental goals. All animal experiments should be conducted in accordance with institutional guidelines and approved by an ethics committee.
References
- 1. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Attenuation of LPS-induced acute lung injury by continentalic acid in rodents through inhibition of inflammatory mediators correlates with increased Nrf2 protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acute Lung Injury Induced by Lipopolysaccharide Is Independent of Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. frontiersin.org [frontiersin.org]
- 14. Mesenchymal stem cells alleviate TNBS-induced colitis by modulating inflammatory and autoimmune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. researchgate.net [researchgate.net]
Measuring the Anti-Cancer Activity of Alisol O on Tumor Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol O, a group of protostane-type triterpenoids isolated from the rhizome of Alisma orientale, has garnered significant attention in oncological research. Predominantly represented by Alisol A and its derivatives like Alisol B 23-acetate, these natural compounds have demonstrated potent anti-cancer activities across a spectrum of tumor cell lines. These application notes provide a comprehensive overview of the methodologies to assess the anti-cancer efficacy of this compound, focusing on its effects on cell viability, apoptosis, and the underlying molecular mechanisms. The protocols outlined herein are intended to serve as a detailed guide for researchers investigating the therapeutic potential of this compound and similar natural products.
Data Presentation
The anti-cancer activity of this compound compounds is often quantified by their half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of the cancer cell growth. The following tables summarize the cytotoxic effects of Alisol A and Alisol B 23-acetate on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Alisol A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HCT-116 | Colorectal Cancer | Not explicitly stated, but dose-dependent cytotoxicity observed at 5-160 µM[1] | 24, 48, 72 |
| HT-29 | Colorectal Cancer | Not explicitly stated, but dose-dependent cytotoxicity observed at 5-160 µM[1] | 24, 48, 72 |
| SCC-9 | Oral Squamous Carcinoma | Not explicitly stated, but 100 µM reduced viability to 17.8%[2] | 24 |
| HSC-3 | Oral Squamous Carcinoma | Not explicitly stated, but 100 µM reduced viability to 31.1%[2] | 24 |
| MDA-MB-231 | Breast Cancer | Significant inhibition of cell viability observed[3] | Not specified |
Table 2: IC50/ED50 Values of Alisol B 23-acetate and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/ED50 (µg/mL) |
| Alisol B 23-acetate derivative (12) | A549 | Non-small cell lung cancer | 10.0[4] |
| Alisol B 23-acetate derivative (12) | SK-OV3 | Ovarian Cancer | 8.7[4] |
| Alisol B 23-acetate derivative (12) | B16-F10 | Murine Melanoma | 5.2[4] |
| Alisol B 23-acetate derivative (12) | HT1080 | Fibrosarcoma | 3.1[4] |
Table 3: Apoptotic Effects of this compound Compounds
| Compound | Cell Line | Concentration | Effect |
| Alisol B 23-acetate | A549 | 9 mM | Significant increase in apoptotic cells |
| Alisol A | MDA-MB-231 | Not specified | Induced cell apoptosis |
| Alisol B 23-acetate | Ovarian cancer cell lines | Concentration-dependent | Induced accumulation of sub-G1 phase[5] |
Signaling Pathways Modulated by this compound
This compound compounds exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Two prominent pathways identified are the PI3K/AKT/mTOR and the JNK/p38 MAPK pathways.
Experimental Workflow
A typical workflow for evaluating the anti-cancer activity of this compound involves a series of in vitro assays to determine its effect on cell viability, apoptosis, and protein expression.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Tumor cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Tumor cell lines treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to investigate the effect of this compound on signaling pathways.
Materials:
-
Tumor cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-PI3K, p-AKT, p-mTOR, cleaved caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Conclusion
The protocols and data presented in these application notes provide a solid framework for investigating the anti-cancer properties of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can elucidate its mechanisms of action and assess its potential as a novel therapeutic agent. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of cancer drug discovery.
References
- 1. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of alisol B 23-acetate on ovarian cancer cells: G1 phase cell cycle arrest, apoptosis, migration and invasion inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Alisol O on the PI3K/Akt/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in the development and progression of various human cancers, making it a prime target for novel cancer therapeutics.[2] Natural compounds have emerged as a promising source of new anti-cancer agents due to their potential efficacy and favorable safety profiles.
Alisol O is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale. While direct research on this compound's specific interaction with the PI3K/Akt/mTOR pathway is emerging, studies on its close structural analogs, Alisol A and Alisol B 23-acetate, have demonstrated significant anti-cancer activities, including the induction of apoptosis and inhibition of cell proliferation, by modulating this key signaling cascade.[1][2] These findings suggest that this compound holds considerable promise as a potential inhibitor of the PI3K/Akt/mTOR pathway.
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on the PI3K/Akt/mTOR pathway. The document includes detailed protocols for key experiments, data presentation tables with illustrative quantitative data from studies on Alisol A and Alisol B 23-acetate, and visualizations to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize quantitative data from studies on Alisol A and Alisol B 23-acetate, serving as an illustrative guide for the expected outcomes when studying this compound.
Table 1: Effect of Alisol A on the Viability of Human Oral Cancer Cells (SCC-9 and HSC-3) after 24-hour treatment.
| Concentration of Alisol A (µM) | Mean Viability of SCC-9 Cells (%) | Mean Viability of HSC-3 Cells (%) |
| 0 (Control) | 100 | 100 |
| 25 | Not Reported | Not Reported |
| 50 | Not Reported | Not Reported |
| 75 | Not Reported | Not Reported |
| 100 | 17.8 ± 2.2 | 31.1 ± 2.4 |
Data extracted from a study on Alisol A, a close analog of this compound.[3]
Table 2: Effect of Alisol A on Apoptosis in Human Oral Cancer Cells (SCC-9 and HSC-3) after 24-hour treatment.
| Concentration of Alisol A (µM) | Annexin V-Positive SCC-9 Cells (%) | Annexin V-Positive HSC-3 Cells (%) |
| 0 (Control) | <5 | <5 |
| 100 | 50.4 ± 4.69 | 26.9 ± 4.04 |
Data extracted from a study on Alisol A.[3]
Table 3: Effect of Alisol B 23-acetate on the Viability of Human Non-Small Cell Lung Cancer Cells (A549) after 24-hour treatment.
| Concentration of Alisol B 23-acetate (mM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 6 | Significantly Reduced |
| 9 | ~50 |
Data extracted from a study on Alisol B 23-acetate, a derivative of Alisol.[2]
Table 4: Effect of Alisol B 23-acetate on Apoptosis in A549 Cells after 24-hour treatment.
| Concentration of Alisol B 23-acetate (mM) | Percentage of Apoptotic Cells |
| 0 (Control) | Baseline |
| 6 | Increased |
| 9 | Significantly Increased (P<0.001) |
Data extracted from a study on Alisol B 23-acetate.[2]
Table 5: Effect of Alisol A on the Phosphorylation of PI3K/Akt/mTOR Pathway Proteins in Colorectal Cancer Cells (HCT-116 and HT-29).
| Treatment | p-PI3K Levels | p-Akt Levels | p-mTOR Levels |
| Alisol A (10, 20, 40 µM) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
Data extracted from a study on Alisol A, indicating a dose-dependent inhibition of key pathway proteins.[1]
Mandatory Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway and Proposed Inhibition by this compound.
Caption: General Experimental Workflow for Studying this compound's Effects.
Caption: Proposed Mechanism of this compound's Anti-Cancer Effect.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with the same concentration of solvent).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
2. Apoptosis Assay by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) as described in the MTT assay protocol.
-
Cell Harvesting: After the desired incubation time, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
3. Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol is for detecting the expression levels of total and phosphorylated proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as previously described.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on the PI3K/Akt/mTOR signaling pathway. The illustrative data from studies on its close analogs, Alisol A and Alisol B 23-acetate, suggest that this compound is a promising candidate for further investigation as a potential anti-cancer agent. By following these detailed methodologies, researchers can effectively assess the dose-dependent effects of this compound on cell viability, apoptosis, and the phosphorylation status of key proteins within this critical cancer-related pathway. This will contribute to a better understanding of its mechanism of action and its potential for future drug development.
References
- 1. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Alisol O for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Alisol O, a poorly water-soluble triterpenoid isolated from Alisma plantago-aquatica.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids and subsequent absorption. Like many poorly soluble drugs, it may also be susceptible to first-pass metabolism in the liver and gut wall, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility challenge of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous, higher-energy state.[1][2][3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract. This can improve the solubilization and absorption of lipophilic drugs like this compound.[4][5][6]
-
Liposomal Formulations: Encapsulating this compound within lipid bilayers can protect it from degradation in the gastrointestinal tract and improve its absorption.[7]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.
Q3: Are there any existing pharmacokinetic data for Alisol compounds that can serve as a baseline?
A3: Yes, a study by Xu et al. (2017) investigated the pharmacokinetics of five major triterpenoids, including Alisol A, Alisol B, Alisol A 24-acetate, and Alisol B 23-acetate, after oral administration of a Rhizoma Alismatis extract to rats.[8][9] This data provides a valuable baseline for researchers aiming to improve the bioavailability of these compounds through advanced formulation strategies.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
-
Possible Cause: Poor and inconsistent dissolution of the administered this compound formulation.
-
Troubleshooting Steps:
-
Characterize the solid state of your this compound: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous. Crystalline forms generally have lower solubility.
-
Evaluate different formulation approaches:
-
Prepare a solid dispersion of this compound with a suitable polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Develop a Self-Emulsifying Drug Delivery System (SEDDS) by screening different oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
-
Conduct in vitro dissolution studies: Compare the dissolution rate of your new formulations with a simple suspension of this compound in a relevant biorelevant medium (e.g., FaSSIF, FeSSIF).
-
Issue 2: No Significant Improvement in Bioavailability with a Solid Dispersion Formulation
-
Possible Cause:
-
The drug may be recrystallizing from the amorphous state during storage or in the gastrointestinal tract.
-
The chosen polymer may not be optimal for maintaining the supersaturated state of the drug in vivo.
-
-
Troubleshooting Steps:
-
Assess the physical stability of the solid dispersion: Store the formulation under accelerated stability conditions (e.g., 40°C/75% RH) and re-analyze using XRPD and DSC to check for recrystallization.
-
Incorporate a precipitation inhibitor: Some polymers or surfactants can help maintain the supersaturated state of the drug in the gut. Consider adding a small percentage of a precipitation inhibitor to your formulation.
-
Screen different polymers: The interaction between the drug and the polymer is critical. Experiment with a range of polymers with different properties to find the most suitable one for this compound.
-
Data Presentation
The following table summarizes the pharmacokinetic parameters of major triterpenoids from a Rhizoma Alismatis extract following oral administration in rats, based on the findings of Xu et al. (2017)[8]. This data can be used as a reference for a baseline formulation.
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng/h/mL) |
| Alisol A | 185.3 ± 45.2 | 0.5 | 468.7 ± 98.6 |
| Alisol B | 142.1 ± 33.7 | 0.75 | 412.5 ± 85.4 |
| Alisol A 24-acetate | 115.8 ± 28.9 | 0.5 | 321.4 ± 76.3 |
| Alisol B 23-acetate | 98.6 ± 25.1 | 1.0 | 298.7 ± 65.9 |
Experimental Protocols
1. Preparation of an this compound Aqueous Suspension (Basic Formulation)
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in deionized water.
-
Add a small amount of a surfactant (e.g., 0.1% Tween 80) to the CMC-Na solution to aid in wetting the this compound powder.
-
Gradually add the this compound powder to the vehicle while stirring continuously with a magnetic stirrer to form a homogenous suspension.
-
Administer the suspension to animals via oral gavage at the desired dose.
2. Preparation of an this compound Solid Dispersion by Solvent Evaporation
-
Select a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone K30 - PVP K30).
-
Dissolve this compound and the carrier in a common volatile solvent (e.g., ethanol) at a specific drug-to-carrier ratio (e.g., 1:4 w/w).
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder and store it in a desiccator.
-
For administration, the solid dispersion powder can be suspended in an aqueous vehicle.
3. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select an oil, surfactant, and cosurfactant.
-
Prepare mixtures of the selected excipients at various ratios and titrate with water to identify the self-emulsifying region.
-
-
Preparation of the Liquid SEDDS Formulation:
-
Select a ratio of oil, surfactant, and cosurfactant from the self-emulsifying region of the phase diagram.
-
Dissolve the required amount of this compound in the mixture of oil, surfactant, and cosurfactant with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization of the SEDDS:
-
Determine the droplet size, polydispersity index (PDI), and zeta potential of the emulsion formed upon dilution in water.
-
For administration, the liquid SEDDS can be filled into hard gelatin capsules.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Simplified AMPK/SIRT1 signaling pathway modulated by Alisol compounds.
References
- 1. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpls.org [wjpls.org]
- 4. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo evaluation of an oral self-emulsifying drug delivery system (SEDDS) for exenatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of Liposomes for Enhancement of Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tissue distribution of five major triterpenoids after oral administration of Rhizoma Alismatis extract to rats using ultra high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma [mdpi.com]
Alisol O stability issues in different solvents and storage conditions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Alisol O in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][2] Recommended storage is at -20°C. Avoid exposure to strong acids, alkalis, and potent oxidizing or reducing agents.[2][3]
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Minimizes thermal degradation and preserves compound integrity. |
| Humidity | Store in a dry environment with a desiccant. | Prevents hydrolysis and potential degradation from moisture. |
| Light | Store in an amber vial or a light-blocking container. | Protects against photodegradation.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. | Reduces the risk of oxidation.[5][6] |
| Incompatibilities | Avoid strong acids, alkalis, and oxidizing/reducing agents.[2][3] | Prevents chemical reactions that could degrade the compound. |
Q2: Which solvents are recommended for preparing this compound stock solutions, and what are the stability concerns?
The choice of solvent is critical for the stability of Alisol compounds. While solubility is highest in solvents like DMSO and methanol[4][7], stability issues can arise, particularly in protic solvents.
Based on studies of the closely related Alisol A 24-acetate, protic solvents like methanol can accelerate the transformation and degradation of the compound.[8] Aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are generally preferred for preparing stock solutions for long-term storage.
Table 2: Qualitative Stability of Alisol Analogs in Common Solvents (Note: This data is inferred from studies on Alisol A 24-acetate and general chemical principles, as specific stability data for this compound is limited.)
| Solvent | Solvent Type | Expected Stability | Comments |
| DMSO | Aprotic | Good | Recommended for long-term storage of stock solutions at -20°C or -80°C. |
| Acetonitrile | Aprotic | Good | Suitable for analytical purposes and short-term storage.[4] |
| Ethanol | Protic | Moderate | May lead to gradual degradation over time. Use fresh solutions. |
| Methanol | Protic | Poor to Moderate | Known to cause inter-transformation and deacetylation in related Alisol compounds.[8] Not recommended for storage. |
| Aqueous Buffers | Protic | Poor | Stability is highly pH-dependent; degradation can be significant.[4] Prepare fresh for each experiment. |
Q3: What are the likely degradation pathways for this compound?
While specific degradation mechanisms for this compound are not extensively documented, inferences can be drawn from related triterpenoids like Alisol A 24-acetate.[8] Common degradation pathways include:
-
Isomerization: Acetyl group migration between positions (e.g., C-23 and C-24) can occur, especially in protic solvents.[8]
-
Deacetylation: Loss of the acetate group to form the corresponding Alisol alcohol.[8]
-
Oxidation: The triterpenoid structure can be susceptible to oxidation, leading to the formation of various oxidized byproducts.[6] This can be accelerated by heat and light.
-
Hydrolysis: In aqueous solutions, ester bonds may be susceptible to pH-dependent hydrolysis.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AliSOL — English [spg.solgroup.com]
- 6. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Solubilization and Thermodynamic Analysis of Isotretinoin in Eleven Different Green Solvents at Different Temperatures | Semantic Scholar [semanticscholar.org]
- 8. Stability and structure studies on alisol a 24-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Alisol Compounds in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisol compounds and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which Alisol compounds overcome multidrug resistance (MDR) in cancer cells?
Alisol compounds, particularly derivatives like Alisol B 23-acetate, Alisol A 24-acetate, and Alisol F 24-acetate, primarily overcome MDR by inhibiting the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[1][2][3][4] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of these efflux pumps.[1][2][3][4][5][6]
2. How do Alisol compounds induce cancer cell death?
Alisol compounds can induce apoptosis (programmed cell death) in various cancer cell lines.[1][5][7][8] This is often mediated through the activation of intrinsic and extrinsic apoptotic pathways, involving the activation of caspases (caspase-3, -8, and -9) and cleavage of poly (ADP-ribose) polymerase (PARP).[5][9][10][11] They have also been shown to induce cell cycle arrest, typically at the G1 phase.[7][8][12]
3. What signaling pathways are modulated by Alisol compounds in cancer cells?
Several signaling pathways are affected by Alisol compounds, contributing to their anti-cancer effects. These include:
-
PI3K/Akt/mTOR pathway: Inhibition of this pathway by Alisol compounds can lead to reduced cell viability and induction of apoptosis.[7]
-
JNK/p38 MAPK pathway: Activation of this pathway has been linked to Alisol A-induced apoptosis in oral cancer cells.[9][10][11][13]
-
Hippo signaling pathway: Alisol A has been shown to inhibit this pathway, leading to reduced proliferation, migration, and invasion of nasopharyngeal carcinoma cells.[14]
4. Can cancer cells develop resistance to Alisol compounds themselves?
While Alisols are effective in overcoming MDR to other drugs, it is plausible that cancer cells could develop resistance to Alisol compounds. The mechanisms could be similar to other natural product-based drugs, including:
-
Increased expression or mutation of the drug target.
-
Activation of alternative survival pathways.
-
Increased drug efflux, although Alisols themselves can inhibit some of these pumps.
5. How can I troubleshoot a lack of response to Alisol treatment in my cell line?
If you observe a lack of response, consider the following:
-
Confirm Drug Activity: Test the Alisol compound on a sensitive control cell line to ensure its bioactivity.
-
Assess P-gp Expression: Determine the expression level of P-gp and other ABC transporters in your resistant cell line. High expression may necessitate higher concentrations of Alisol or combination with other MDR modulators.
-
Analyze Cell Line Characteristics: The genetic and epigenetic background of your cell line can significantly influence its response. Consider sequencing key cancer-related genes or performing epigenetic analysis.
-
Optimize Treatment Conditions: Vary the concentration of the Alisol compound and the duration of treatment to find the optimal experimental window.
Troubleshooting Guides
Problem 1: No significant increase in chemotherapy drug accumulation after co-treatment with an Alisol compound.
| Possible Cause | Troubleshooting Step |
| Low P-gp expression in the cell line. | Confirm P-gp expression using Western Blot or immunofluorescence. If expression is low, the cell line may not be a suitable model for studying P-gp-mediated MDR reversal. |
| Alisol compound degradation. | Ensure proper storage and handling of the Alisol compound. Prepare fresh solutions for each experiment. |
| Suboptimal Alisol concentration. | Perform a dose-response experiment to determine the optimal non-toxic concentration of the Alisol compound for P-gp inhibition. |
| Efflux mediated by other ABC transporters. | Investigate the expression of other ABC transporters like MRP1 or BCRP. Alisol compounds may have different inhibitory activities against different transporters. |
Problem 2: Alisol compound shows high cytotoxicity at concentrations required for MDR reversal.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line to the Alisol compound. | Determine the IC50 of the Alisol compound alone. Use concentrations below the IC50 for combination studies to minimize direct cytotoxic effects. |
| Off-target effects. | Investigate the mechanism of cytotoxicity. It may be independent of P-gp inhibition. |
| Synergistic toxicity with the chemotherapeutic agent. | Perform a combination index analysis to determine if the interaction is synergistic, additive, or antagonistic. |
Quantitative Data Summary
Table 1: Cytotoxicity of Alisol Derivatives in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| A549 (NSCLC) | Alisol B 23-acetate | ~6-9 | [7] |
| SCC-9 (Oral Cancer) | Alisol A | ~100 | [9] |
| MDA-MB-231 (Breast Cancer) | Alisol A | Not specified, but significant viability reduction | [8] |
| HCT116 (Colorectal Cancer) | Alisol A | Not specified, but dose-dependent proliferation repression | [12] |
Table 2: Effect of Alisol Derivatives on Chemotherapy Drug Efficacy
| Resistant Cell Line | Chemotherapy Drug | Alisol Derivative | Fold Reversal of Resistance | Reference |
| HepG2/VIN (MDR) | Vinblastine | Alisol B 23-acetate, Alisol A 24-acetate | Significant ROS production and apoptosis enhancement | [1][5] |
| MCF-7/DOX (MDR Breast Cancer) | Doxorubicin | Alisol F 24-acetate | Concentration-dependent increase in cytotoxicity | [4] |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Alisol compound or a combination of the Alisol compound and a chemotherapeutic drug for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with the Alisol compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
3. Western Blot Analysis
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, cleaved caspase-3, p-Akt, etc.) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of Alisol-mediated reversal of P-gp drug resistance.
Caption: Troubleshooting workflow for Alisol resistance.
Caption: Signaling pathways modulated by Alisol compounds in cancer cells.
References
- 1. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. alisol-triterpenoids-exhibit-triple-modulatory-mechanisms-on-the-cell-membrane-to-overcome-cancer-multidrug-resistance - Ask this paper | Bohrium [bohrium.com]
- 7. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisol A is potentially therapeutic in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OR | Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade [techscience.com]
- 12. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alisol A Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Alisol O Dosage for Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Alisol O dosage for animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a triterpenoid compound naturally found in the rhizomes of Alisma orientale (oriental water plantain), a plant used in traditional medicine.[1] It belongs to a class of compounds known as protostane triterpenoids. While research on this compound is less extensive than on its analogues like Alisol A and B, studies on Alismatis Rhizoma extracts and related compounds suggest a range of pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects.[1][2] It is also suggested that this compound may have a role in regulating lipid metabolism.[1] Some studies have indicated that this compound might be more toxic than Alisol A and Alisol B.[2]
Q2: What is a typical starting dose for this compound in rodent studies?
Specific dosage information for this compound is limited in publicly available literature. However, dosage information for the closely related and well-studied analogue, Alisol A, can be used as a starting point for dose-ranging studies. For Alisol A, oral dosages in mice have ranged from 25 mg/kg/day to 100 mg/kg/day for studies on atherosclerosis. In another study on obesity and metabolic disorders, Alisol A was administered at a dose of 100 mg/kg/day in mice. It is crucial to perform a dose-ranging study to determine the optimal and safe dose for your specific animal model and experimental endpoint.
Q3: How should I prepare this compound for oral administration?
This compound is a poorly water-soluble compound, which necessitates the use of a suitable vehicle for oral administration. A common approach for such compounds is to create a suspension or solution using a combination of solvents and surfactants. A frequently used vehicle for poorly soluble compounds in animal studies consists of DMSO, PEG400, Tween 80, and saline.
A typical formulation might involve dissolving this compound in a small amount of DMSO first, then adding PEG400 and Tween 80, and finally bringing the mixture to the desired volume with saline. The final concentration of DMSO should be kept low (ideally under 5%) to minimize potential toxicity. It is essential to ensure the final formulation is a homogenous suspension or a clear solution before administration.
Q4: What are the potential adverse effects of this compound administration in animals?
There is limited specific information on the adverse effects of this compound. However, one study has suggested that this compound may be more toxic than Alisol A and B.[2] General adverse effects that can be associated with the administration of test compounds via oral gavage include:
-
Procedure-related stress: Restraint and the gavage procedure itself can cause stress to the animals.
-
Gastrointestinal irritation: The compound or the vehicle may cause irritation to the stomach or intestines.
-
Toxicity: Depending on the dose, the compound may exhibit systemic toxicity, affecting various organs.
It is crucial to closely monitor the animals post-administration for any signs of distress, such as changes in behavior, appetite, or body weight.
Troubleshooting Guide
Q1: My this compound is precipitating out of the vehicle. What can I do?
Precipitation is a common issue with poorly soluble compounds like this compound. Here are a few troubleshooting steps:
-
Sonication: After preparing the formulation, sonicate the mixture to help break down particles and create a more uniform suspension.
-
Increase Surfactant Concentration: A slight increase in the concentration of Tween 80 or another suitable surfactant may help to improve the stability of the suspension.
-
Particle Size Reduction: If you are working with a solid form of this compound, consider micronization or other particle size reduction techniques to improve its dissolution rate.
-
Alternative Vehicles: Explore other vehicle formulations. For example, a suspension in 0.5% carboxymethyl cellulose (CMC) or the use of cyclodextrins can sometimes improve the solubility and stability of hydrophobic compounds.[2]
-
Fresh Preparation: Always prepare the formulation fresh before each administration to minimize the chance of precipitation over time.
Q2: The animals are showing signs of distress after oral gavage. What should I do?
If animals show distress (e.g., lethargy, ruffled fur, loss of appetite), it is important to determine the cause:
-
Gavage Technique: Improper gavage technique can cause injury to the esophagus or trachea. Ensure that personnel are properly trained and that the gavage needle is of the appropriate size and is inserted correctly.
-
Vehicle Toxicity: The vehicle itself may be causing adverse effects. Administer a vehicle-only control to a separate group of animals to assess for any vehicle-related toxicity.
-
Compound Toxicity: The dose of this compound may be too high. Consider reducing the dose in subsequent experiments.
-
Formulation Irritation: The formulation may be irritating to the gastrointestinal tract. Observe the animals for signs of gastrointestinal discomfort.
If signs of distress are severe or persistent, consult with your institution's veterinarian and animal care committee.
Q3: I am not observing the expected biological effect. What could be the reason?
Several factors could contribute to a lack of efficacy:
-
Insufficient Dosage: The dose of this compound may be too low to elicit a biological response. A dose-response study is recommended to determine the optimal effective dose.
-
Poor Bioavailability: Due to its low solubility, the oral bioavailability of this compound may be low. The formulation may not be effectively delivering the compound into the systemic circulation. Consider pharmacokinetic studies to assess the absorption and exposure of this compound in your animal model.
-
Metabolism: The compound may be rapidly metabolized in vivo.
-
Experimental Model: The chosen animal model or experimental design may not be suitable for observing the desired effect.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables provide data for the closely related analogue, Alisol A, which can be used as a reference for initial experimental design. It is crucial to note that these values are for Alisol A and may not be directly applicable to this compound.
Table 1: In Vivo Dosage of Alisol A in Rodent Studies
| Animal Model | Study Focus | Dosage | Route of Administration | Reference |
| ApoE-/- Mice | Atherosclerosis | 25 mg/kg/day and 100 mg/kg/day | Oral gavage | |
| C57BL/6J Mice | Obesity and Metabolic Disorders | 100 mg/kg/day | Oral gavage |
Table 2: In Vitro Activity of Alisol Analogues
| Compound | Cell Line | Assay | Value | Reference |
| This compound | HepG2 | FXR Transactivation | EC50: 4.74 μM | [3] |
| Alisol A | HCT-116 and HT-29 (colorectal cancer) | Cytotoxicity (MTT) | IC50: ~20-40 μM | [4] |
Table 3: Pharmacokinetic Parameters of Alisol A in Rats (Oral Administration of Alismatis Rhizoma Extract)
| Parameter | Value | Unit |
| Tmax | 1.5 | hours |
| Cmax | 15.3 | ng/mL |
| AUC(0-t) | 68.7 | ng·h/mL |
| Half-life (t1/2) | 4.5 | hours |
Note: This data is for Alisol A after oral administration of a complex herbal extract and may not reflect the pharmacokinetics of purified this compound.
Table 4: Toxicity Data for Alismatis Rhizoma Extract
| Parameter | Animal Model | Value | Reference |
| NOAEL (No-Observed-Adverse-Effect Level) | Rat | >2 g/kg/day | [2] |
Note: This NOAEL is for an aqueous extract of Alismatis Rhizoma and not for purified this compound. As this compound is suggested to be more toxic than other alisols, a lower NOAEL for the pure compound should be anticipated.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg), the average body weight of the animals, and the dosing volume (typically 5-10 mL/kg).
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add a small volume of DMSO (e.g., 5-10% of the final volume) and vortex thoroughly until the powder is completely dissolved.
-
Add Co-solvents and Surfactants: To the DMSO solution, add PEG400 (e.g., 30-40% of the final volume) and vortex well.
-
Add Surfactant: Add Tween 80 (e.g., 5-10% of the final volume) and vortex again to ensure thorough mixing.
-
Add Saline: Gradually add sterile saline to reach the final desired volume while continuously vortexing to maintain a homogenous mixture.
-
Sonication (Optional but Recommended): If any particulate matter is visible, sonicate the final formulation for 5-10 minutes to create a more uniform suspension.
-
Visual Inspection: Before administration, visually inspect the formulation to ensure it is a homogenous suspension or a clear solution.
Protocol 2: Oral Gavage Administration of this compound in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize the mice to handling for several days before the experiment to reduce stress. Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck with your non-dominant hand. The head should be held steady and in a vertical position to straighten the esophagus.
-
Gavage Needle Insertion: Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it slowly and smoothly along the roof of the mouth towards the back of the throat. The mouse will naturally swallow as the needle reaches the esophagus. Do not force the needle. If resistance is met, withdraw the needle and try again.
-
Administration: Once the needle is correctly positioned in the esophagus (you should not feel any resistance), slowly administer the calculated volume of the this compound formulation.
-
Withdrawal of Needle: After administration, gently and smoothly withdraw the gavage needle.
-
Post-administration Monitoring: Return the mouse to its cage and monitor it for at least 15-30 minutes for any immediate adverse reactions, such as respiratory distress. Continue to monitor the animals daily for changes in behavior, body weight, and food/water intake.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and its analogues, based on current scientific literature.
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Caption: AMPK/SIRT1 Signaling Pathway.
References
- 1. This compound | 928148-51-0 | DMB14851 | Biosynth [biosynth.com]
- 2. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Alisol O Dose-Response Curve Troubleshooting: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting inconsistencies observed in Alisol O dose-response curve experiments. The following information is designed to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale.[1] Like other alisol compounds, it has been investigated for various pharmacological activities, including anti-cancer, anti-inflammatory, and lipid-lowering effects. The primary mechanisms of action for alisol derivatives often involve the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[2][3][4] These pathways are crucial regulators of cell proliferation, apoptosis, and metabolism.
Q2: I'm observing a U-shaped or inverted U-shaped dose-response curve. Is this expected?
A non-monotonic dose-response curve (NMDRC), such as a U-shaped or inverted U-shaped curve, is a phenomenon known as hormesis.[5] This is characterized by a stimulatory or lesser inhibitory effect at low doses and an inhibitory effect at high doses, or vice-versa. While a classic sigmoidal curve is often expected, NMDRCs can occur and may be due to complex biological responses, such as receptor down-regulation at high concentrations or the activation of opposing signaling pathways at different dose ranges.[2] If you observe a reproducible non-monotonic response, it may be a valid biological effect of this compound under your specific experimental conditions.
Q3: What is the recommended starting concentration range for this compound in cell-based assays?
Based on studies with structurally similar alisol derivatives like Alisol A, a broad concentration range is often initially screened to determine the half-maximal inhibitory concentration (IC50). For example, in cytotoxicity assays, concentrations ranging from 5 µM to 160 µM have been used. It is recommended to perform a wide dose-range finding experiment to identify the relevant concentrations for your specific cell line and endpoint.
Troubleshooting Guide
Issue 1: High variability between replicate wells at the same concentration.
Possible Cause 1: Poor Solubility and Precipitation of this compound
-
Explanation: this compound, like many triterpenoids, is hydrophobic. It is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. When this stock is diluted into aqueous cell culture media, the compound can precipitate out of solution, especially at higher concentrations. This leads to an inconsistent effective concentration across your assay plate.
-
Solution:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted this compound in the cell culture medium under a microscope. Look for any signs of precipitation (e.g., small crystals or cloudiness).
-
Optimize Dilution: Instead of a single large dilution step, perform serial dilutions of your DMSO stock in the cell culture medium. Ensure rapid and thorough mixing immediately after each dilution step.
-
Limit Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of ≤ 0.1% in your culture wells. If higher concentrations are necessary due to solubility constraints, ensure that the vehicle control group has the same final DMSO concentration.
-
Consider Solubilizing Agents: For particularly problematic solubility issues, the use of a small percentage of a biocompatible non-ionic surfactant or cyclodextrin in your media might be explored, though this would require extensive validation to ensure it doesn't interfere with the assay.
-
Possible Cause 2: Inconsistent Cell Seeding
-
Explanation: An uneven distribution of cells across the wells of your microplate will lead to variability in the final readout, as the response is dependent on the initial cell number.
-
Solution:
-
Cell Suspension Homogeneity: Ensure your cell suspension is homogenous before and during seeding. Gently pipette the cell suspension up and down several times before aliquoting into the wells. If seeding a large number of plates, periodically mix the cell suspension to prevent settling.
-
Consistent Seeding Technique: Use a consistent pipetting technique for each well. Avoid introducing bubbles.
-
Edge Effects: Be mindful of the "edge effect" in microplates, where wells on the perimeter of the plate may have different evaporation rates and temperature distributions. Consider not using the outer wells for experimental conditions and instead filling them with sterile PBS or media to create a humidity barrier.
-
Issue 2: No dose-response effect observed (flat curve).
Possible Cause 1: Compound Inactivity or Degradation
-
Explanation: The this compound may be inactive due to improper storage or degradation in the experimental conditions. The stability of compounds in cell culture media can be influenced by factors like pH, temperature, and interaction with media components.
-
Solution:
-
Proper Storage: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Fresh Preparations: Prepare fresh dilutions of this compound in your cell culture medium for each experiment.
-
Positive Control: Include a positive control compound with a known and robust effect in your assay to ensure that the experimental system is working as expected.
-
Time-Course Experiment: The chosen experimental endpoint may be too early or too late to observe an effect. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
-
Possible Cause 2: Cell Line Resistance
-
Explanation: The cell line you are using may be resistant to the effects of this compound within the tested concentration range.
-
Solution:
-
Higher Concentration Range: Test a higher range of this compound concentrations.
-
Literature Review: Consult the literature to see if your chosen cell line has been previously tested with this compound or similar compounds.
-
Alternative Cell Line: Consider testing a different, potentially more sensitive, cell line.
-
Issue 3: Inconsistent results between experiments.
Possible Cause 1: Variation in Cell Passage Number and Health
-
Explanation: The physiological and metabolic state of cells can change with increasing passage number. Cells that are too old, stressed, or unhealthy will respond differently to treatment.
-
Solution:
-
Consistent Passage Number: Use cells within a consistent and defined passage number range for all experiments.
-
Monitor Cell Health: Regularly monitor the morphology and growth rate of your cell cultures. Only use healthy, exponentially growing cells for your experiments.
-
Standardize Seeding Density: Ensure that the cell seeding density is consistent for every experiment.
-
Possible Cause 2: Reagent Variability
-
Explanation: Lot-to-lot variability in reagents such as fetal bovine serum (FBS), cell culture media, and assay components can contribute to inconsistent results.
-
Solution:
-
Lot Testing: When a new lot of a critical reagent like FBS is purchased, it is good practice to test it in parallel with the old lot to ensure consistency.
-
Use a Master Mix: When preparing reagents for your assay, make a master mix to be distributed across all wells to minimize pipetting errors and ensure consistency.
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Dose-Response Inconsistencies
| Issue | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Poor Solubility / Precipitation | Visually inspect diluted compound, perform serial dilutions with thorough mixing, keep final DMSO concentration ≤ 0.1%. |
| Inconsistent Cell Seeding | Ensure homogenous cell suspension, use consistent pipetting, be mindful of edge effects. | |
| No Dose-Response (Flat Curve) | Compound Inactivity / Degradation | Ensure proper storage, prepare fresh dilutions, include a positive control, perform a time-course experiment. |
| Cell Line Resistance | Test a higher concentration range, consult literature, consider an alternative cell line. | |
| Inconsistent Results Between Experiments | Variation in Cell Health/Passage | Use a consistent and low passage number, monitor cell health, standardize seeding density. |
| Reagent Variability | Test new lots of critical reagents (e.g., FBS), use master mixes for assay reagents. | |
| U-Shaped or Inverted U-Shaped Curve | Hormesis / Non-Monotonic Response | Confirm reproducibility, consider it a valid biological effect, investigate underlying mechanisms (e.g., opposing pathways). |
| Off-Target Effects | Consider that low doses may affect different targets than high doses. |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is adapted from methods used for Alisol A.
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cells to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (ensure the final DMSO concentration is consistent across all wells and ideally ≤ 0.1%).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot for PI3K/Akt Pathway Analysis
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well/dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-PI3K, total PI3K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: General experimental workflow for an this compound dose-response study.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by this compound.
Caption: The MAPK/ERK signaling pathway, a potential target for modulation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Alisol O Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Alisol O in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What does this compound precipitation look like in my cell culture?
A1: this compound precipitation can manifest visually in several ways. You may observe a general cloudiness or haziness in the culture medium, the formation of fine, sand-like particles, or the appearance of larger, visible crystals, often settled at the bottom of the culture vessel or floating on the surface.[1] It is critical to differentiate precipitation from microbial contamination. Contamination often leads to a rapid drop in pH (indicated by the medium turning yellow) and the presence of motile microorganisms visible under a microscope.[1]
Q2: What are the primary causes of this compound precipitation?
A2: The precipitation of this compound, a compound with low aqueous solubility, is a multifaceted issue driven by several factors:
-
Poor Water Solubility : this compound is inherently hydrophobic, making it poorly soluble in aqueous environments like cell culture media.[2][3]
-
Solvent Shock : The most common cause is the rapid dilution of a concentrated this compound stock solution (typically in dimethyl sulfoxide, DMSO) into the aqueous culture medium. This abrupt change in solvent polarity can cause the compound to crash out of solution.[1]
-
High Concentration : Exceeding the maximum solubility limit of this compound in your specific medium will inevitably lead to precipitation.[1]
-
Temperature Fluctuations : Changes in temperature, such as warming refrigerated media to 37°C, can decrease the solubility of some compounds. Repeated freeze-thaw cycles of stock solutions can also promote the formation of precipitates.[4][5]
-
Media Composition and pH : The pH and various components of the culture medium, such as salts (calcium, phosphate), amino acids, and proteins from Fetal Bovine Serum (FBS), can interact with this compound and reduce its solubility.[5][6][7]
Q3: How can this compound precipitation negatively impact my experimental results?
A3: Compound precipitation can severely compromise your experiment's validity and reproducibility. The primary consequences include:
-
Inaccurate Dosing : The actual concentration of soluble, biologically active this compound will be lower than intended, leading to an underestimation of its efficacy or potency (e.g., an artificially high EC50 value).[8][9]
-
Cellular Toxicity : Precipitates can cause physical stress or toxic effects on cells that are independent of the compound's pharmacological activity.
-
Assay Interference : Particulates can interfere with plate readers (light scattering), imaging systems, and other automated instrumentation, leading to unreliable data.[4]
Q4: Can the type of cell culture medium or the presence of serum influence precipitation?
A4: Yes, absolutely. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts and other components that can interact with this compound.[5] For instance, media with high levels of calcium and phosphate can be more susceptible to forming insoluble complexes.[4][5] The proteins in Fetal Bovine Serum (FBS) can sometimes help stabilize a compound by binding to it, but they can also contribute to precipitation under certain conditions. It is crucial to assess solubility in the exact medium and serum concentration used in your experiment.
Troubleshooting Guides
This section provides direct solutions to common precipitation issues encountered when working with this compound.
Issue 1: Precipitation occurs immediately after adding the this compound stock solution to the medium.
-
Primary Suspected Cause : Solvent Shock . This occurs when the concentrated DMSO stock is added too quickly or in too large a volume directly into the aqueous medium.
-
Troubleshooting Steps :
-
Modify Dilution Technique : Do not add the DMSO stock directly to the full volume of media. Instead, add the culture medium to your aliquot of DMSO stock dropwise while gently vortexing or swirling the tube.[10] This gradual change in solvent polarity helps keep the compound in solution.
-
Use an Intermediate Dilution Step : Consider a two-step dilution. First, dilute the DMSO stock into a smaller volume of serum-free medium. Then, add this intermediate solution to your final culture medium.
-
Lower the Final DMSO Concentration : Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5% and ideally below 0.1%, to minimize solvent effects and potential toxicity.
-
Issue 2: The medium is clear initially, but precipitation appears after incubation (e.g., 2-24 hours).
-
Primary Suspected Cause : Kinetic Insolubility . The concentration of this compound, while initially soluble, is not stable over time at 37°C and is slowly precipitating. This can be due to interactions with media components or the compound's inherent instability in the aqueous environment.
-
Troubleshooting Steps :
-
Determine the Kinetic Solubility : You have likely exceeded the stable solubility limit. It is essential to perform a kinetic solubility assay in your specific cell culture medium to determine the maximum concentration that remains in solution for the duration of your experiment. A detailed protocol is provided below.
-
Reduce the Final Concentration : Based on the solubility assay results, lower the working concentration of this compound to a level that is stable over time.
-
Consider Formulation Strategies : For poorly soluble compounds, using precipitation inhibitors like certain polymers (e.g., Pluronic F127) or surfactants may help maintain supersaturation.[2][3][11] However, these must be tested for compatibility and toxicity with your cell line.
-
Issue 3: I observe crystals or precipitate in my concentrated DMSO stock solution.
-
Primary Suspected Cause : Stock Solution Instability . This can be caused by exceeding the solubility limit in DMSO, solvent evaporation from improper sealing, or precipitation due to storage at very low temperatures.
-
Troubleshooting Steps :
-
Gentle Warming and Vortexing : Warm the stock solution to room temperature or briefly to 37°C and vortex thoroughly to try and redissolve the precipitate.
-
Check Storage Conditions : Store stock solutions in tightly sealed vials at -20°C or -80°C as recommended.[] Avoid repeated freeze-thaw cycles.
-
Prepare Fresh Stock : If the precipitate does not redissolve, it is best to discard it and prepare a fresh stock solution. Do not increase the temperature excessively, as this could degrade the compound.
-
Data Presentation
Quantitative data should be organized to clearly define the working parameters for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Note |
| Molecular Formula | C30H48O5 (Isomers may exist) | Based on related Alisol compounds[] |
| Molecular Weight | ~488.7 g/mol | Based on related Alisol compounds[] |
| Appearance | Crystalline Powder | General observation for triterpenoids |
| Aqueous Solubility | Poor / Practically Insoluble | A key challenge for in vitro assays[2][3] |
| Stock Solvent | DMSO (Dimethyl Sulfoxide) | Recommended for creating high-concentration stocks[] |
Table 2: Example Data from a Kinetic Solubility Assay
This table illustrates how to present the results from the kinetic solubility protocol. Absorbance/scattering is measured to quantify precipitation.
| This compound Concentration (µM) | Medium Type | Incubation Time (hours) | Absorbance (620 nm) | Observation | Solubility Assessment |
| 0 (Vehicle Control) | DMEM + 10% FBS | 24 | 0.051 | Clear | - |
| 1 | DMEM + 10% FBS | 24 | 0.055 | Clear | Soluble |
| 5 | DMEM + 10% FBS | 24 | 0.058 | Clear | Soluble |
| 10 | DMEM + 10% FBS | 24 | 0.075 | Clear | Soluble |
| 25 | DMEM + 10% FBS | 24 | 0.189 | Slight Haze | Borderline / Unstable |
| 50 | DMEM + 10% FBS | 24 | 0.452 | Visible Precipitate | Insoluble |
| 100 | DMEM + 10% FBS | 24 | 0.981 | Heavy Precipitate | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions to Minimize Precipitation
This protocol details the recommended method for diluting a DMSO stock of this compound into cell culture medium.
Materials:
-
Concentrated this compound stock solution (e.g., 10 mM in 100% DMSO)
-
Sterile cell culture medium (with or without serum, as required by your experiment)
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate Volumes : Determine the volume of stock solution needed for your final concentration. Ensure the final DMSO concentration will be ≤ 0.5%.
-
Aliquot Stock Solution : In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock.
-
Gradual Dilution : This is the critical step. Instead of adding the stock to the media, add the media to the stock. Using a pipette, slowly add an equal volume of your culture medium to the DMSO stock (a 1:1 ratio). Pipette up and down gently or vortex briefly to mix.
-
Continue Dilution : Continue adding the medium dropwise or in small aliquots, mixing between each addition, until the solution is homogeneous.
-
Final Volume : Once a stable intermediate dilution is made, it can be transferred to the final volume of media required for your culture plate.
-
Vehicle Control : Prepare a vehicle control using the same final concentration of DMSO in the medium.
Protocol 2: 96-Well Plate Kinetic Solubility Assay
This assay determines the maximum concentration of this compound that remains soluble in your specific culture medium over a defined period.[1]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Sterile 96-well flat-bottom cell culture plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance (e.g., at 600-700 nm)
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Prepare Serial Dilutions : Create a series of this compound concentrations in your culture medium. It is best to prepare these in tubes first using the gradual dilution method from Protocol 1. Example final concentrations: 100, 50, 25, 10, 5, 1 µM. Also, prepare a vehicle control (medium + DMSO).
-
Plate Loading : Add 100-200 µL of each concentration to triplicate wells of the 96-well plate.
-
Initial Reading (T=0) : Immediately after loading, read the plate's absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). This measures baseline light scattering.
-
Incubation : Cover the plate and place it in a 37°C incubator for the duration of your longest planned experiment (e.g., 24, 48, or 72 hours).
-
Final Reading (T=X) : After incubation, carefully remove the plate and visually inspect each well for precipitation. Then, read the absorbance again at 620 nm.
-
Data Analysis : Compare the absorbance readings at T=X to the T=0 reading and the vehicle control. A significant increase in absorbance indicates light scattering from insoluble particles. The highest concentration that shows no significant increase in absorbance compared to the vehicle control is considered the kinetic solubility limit under these conditions.
Visual Guides and Workflows
Caption: Recommended workflow for diluting this compound to prevent solvent shock.
Caption: Troubleshooting logic for diagnosing this compound precipitation.
Caption: The principle of solvent shock leading to drug precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Alisol O interference with common laboratory assays
Welcome to the technical support resource for researchers using Alisol O. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential interactions between this compound and common laboratory assays. While this compound is a valuable research compound, it is essential to be aware of its potential biological and chemical properties that may influence experimental results.
General Principles of Interference
Interference in laboratory assays can be broadly categorized as in-vivo or in-vitro. An in-vivo effect is a true biological change in the analyte caused by the compound (e.g., this compound genuinely alters the expression of a protein). An in-vitro effect, or assay interference, is an artifact where the compound directly interacts with assay components to produce a false signal. It is crucial to distinguish between these two possibilities.
Section 1: Cell Viability Assays (e.g., MTT, XTT, Resazurin)
These assays are widely used to assess cell proliferation and cytotoxicity. However, their reliance on cellular redox activity makes them susceptible to interference from compounds that have antioxidant or reducing properties.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are unexpected. Could the compound be interfering with the MTT or XTT assay?
A1: Yes, it is possible. This compound and its analogues are known to modulate cellular reactive oxygen species (ROS)[1]. Since MTT and XTT assays measure cell viability by the enzymatic reduction of a tetrazolium salt to a colored formazan product, a compound with antioxidant properties could either directly reduce the tetrazolium salt or alter the intracellular redox environment, leading to inaccurate readings.
Q2: How can I determine if this compound is directly reducing the tetrazolium dye in my assay?
A2: You can perform a cell-free control experiment. This will help you distinguish between a direct chemical effect of this compound on the assay reagent and a biological effect on the cells.
Troubleshooting Guide: Cell Viability Assays
If you suspect interference from this compound in your cell viability assay, follow these steps:
Table 1: Troubleshooting Cell Viability Assays
| Potential Issue | Mechanism of Interference | Recommended Action |
| False Increase in Viability | This compound directly reduces the tetrazolium salt (MTT/XTT), mimicking cellular activity. | Perform a cell-free assay with this compound and the assay reagent. A color change in the absence of cells indicates direct reduction. |
| Inaccurate Viability Reading | This compound's antioxidant properties alter the intracellular redox state, affecting the cell's ability to reduce the tetrazolium salt. | Validate results with a non-redox-based assay, such as the Trypan Blue exclusion assay or a crystal violet staining assay. |
| Compound Precipitation | At high concentrations, this compound may precipitate in the culture medium, scattering light and affecting absorbance readings. | Visually inspect the wells for any precipitation. If observed, filter the solubilized formazan solution before reading or test a lower concentration range of this compound. |
Experimental Protocol: Cell-Free MTT Reduction Assay
Objective: To determine if this compound directly reduces MTT to formazan in the absence of cells.
Materials:
-
This compound stock solution
-
Cell culture medium (e.g., DMEM)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader (absorbance at 570 nm)
Method:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for 1-4 hours.
-
Add solubilization buffer to each well and mix thoroughly to dissolve any formazan crystals.
-
Read the absorbance at 570 nm.
Interpretation: An increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct reduction of MTT by the compound.
Workflow for Investigating Cell Viability Assay Interference
Caption: Troubleshooting workflow for cell viability assays.
Section 2: ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA is a sensitive method for quantifying proteins and other molecules. Potential interference can arise from the compound affecting antibody-antigen binding or interacting with the detection system.
Frequently Asked Questions (FAQs)
Q3: Can this compound interfere with my ELISA measurements?
A3: While less common than with redox assays, interference is possible. This compound could potentially:
-
Affect antibody-antigen binding: High concentrations of any small molecule could theoretically disrupt this interaction.
-
Interfere with the enzymatic reaction: If the ELISA uses Horseradish Peroxidase (HRP), compounds that affect HRP activity could alter the results.
-
Have optical interference: If this compound absorbs light at the same wavelength as the ELISA substrate, it could affect the final reading.
Troubleshooting Guide: ELISA
Table 2: Troubleshooting ELISA
| Potential Issue | Mechanism of Interference | Recommended Action |
| Inaccurate Quantitation | This compound interferes with antibody-antigen binding or enzyme activity. | Perform a "spike and recovery" experiment to assess matrix effects from the compound. |
| High Background Signal | This compound absorbs light at the read wavelength. | Run a control well containing this compound in assay buffer (no antibody or sample) to measure its intrinsic absorbance. |
Experimental Protocol: Spike and Recovery for ELISA
Objective: To determine if this compound or its vehicle interferes with the detection of a known amount of analyte in the sample matrix.
Materials:
-
Your complete ELISA kit
-
Sample matrix (e.g., cell lysate, serum)
-
Recombinant analyte of known concentration
-
This compound
Method:
-
Prepare two sets of your sample matrix.
-
Spike: To one set, add a known concentration of the recombinant analyte.
-
Prepare three conditions:
-
A: Spiked sample matrix + Vehicle
-
B: Spiked sample matrix + this compound (at the concentration used in your experiment)
-
C: Unspiked sample matrix + Vehicle (to measure endogenous levels)
-
-
Run these samples in your ELISA according to the kit protocol.
-
Calculate the recovery using the formula: % Recovery = [(Concentration in B - Concentration in C) / (Concentration in A - Concentration in C)] * 100
Interpretation: A recovery rate significantly different from 100% (e.g., outside the 80-120% range) suggests that this compound is interfering with the assay[2].
Section 3: Western Blot
Interference in Western blotting is less likely to be a direct chemical interaction with the detection method and more likely related to biological effects or sample preparation.
Frequently Asked Questions (FAQs)
Q4: Is it likely that this compound will directly interfere with my Western blot?
A4: Direct interference is unlikely. However, it is crucial to ensure that the observed changes in protein levels are true biological effects and not artifacts. This compound is known to activate signaling pathways like AMPK/mTOR and JNK/p38 MAPK, which can lead to genuine changes in protein expression or post-translational modifications[1][3].
Troubleshooting Guide: Western Blot
Table 3: Troubleshooting Western Blot
| Potential Issue | Mechanism of Interference | Recommended Action |
| Changes in Protein of Interest | True biological effect of this compound on the signaling pathway. | Confirm the expected molecular weight of your target. Use positive and negative controls (e.g., lysates from cells known to express or not express the protein) to validate antibody specificity[4]. |
| Inconsistent Loading | Unequal protein loading between lanes. | Always probe your membrane for a loading control protein (e.g., GAPDH, β-actin, Tubulin) whose expression is not affected by this compound treatment. |
| Altered Post-Translational Modifications | This compound treatment induces modifications like phosphorylation. | Use phospho-specific antibodies and compare the signal to an antibody for the total protein to confirm changes in phosphorylation status. |
Diagram of a Controlled Western Blot Experiment
Caption: Workflow for a well-controlled Western blot experiment.
Section 4: qPCR (Quantitative Polymerase Chain Reaction)
For qPCR, the primary concern is whether the compound, carried over during RNA extraction, could inhibit the polymerase enzyme.
Frequently Asked Questions (FAQs)
Q5: Could this compound inhibit my qPCR reaction?
A5: Plant-derived compounds can sometimes co-purify with RNA and inhibit reverse transcriptase or Taq polymerase[5]. While there is no specific data on this compound, it is a possibility. Performing quality control checks on your RNA and running a dilution series can help identify any inhibition.
Troubleshooting Guide: qPCR
Table 4: Troubleshooting qPCR
| Potential Issue | Mechanism of Interference | Recommended Action |
| High Ct values or No Amplification | This compound carried over during RNA extraction inhibits the RT or Taq polymerase enzymes. | Check RNA purity (A260/280 and A260/230 ratios). Perform an additional RNA purification step (e.g., ethanol precipitation). |
| Reduced Amplification Efficiency | Low-level inhibition by this compound. | Run a serial dilution of your cDNA template. If inhibitors are present, the amplification efficiency will improve in more diluted samples, resulting in a non-linear standard curve. |
Signaling Pathway Modulated by Alisol Analogs
Alisol A 24-acetate has been shown to influence the AMPK/mTOR pathway, which can affect cellular processes like protein synthesis and autophagy[1]. Understanding these biological effects is key to correctly interpreting experimental data.
Caption: Simplified signaling pathway affected by Alisol analogs.
References
- 1. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. denovobiolabs.com [denovobiolabs.com]
- 4. Recommended controls for western blot | Abcam [abcam.com]
- 5. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
Technical Support Center: Refining Alisol O Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols to increase the yield of Alisol O, a rearranged protostane triterpene isolated from the rhizomes of Alisma orientale (also known as Alisma plantago-aquatica)[1][2][3].
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
This compound is a rearranged protostane triterpene that has been isolated from the rhizomes of Alisma orientale[1][2]. Triterpenoids from Alisma species are known for their various biological activities[4].
Q2: What are the common methods for extracting this compound and other triterpenoids from Alisma orientale?
Commonly used methods for extracting triterpenoids from Alisma orientale include solvent extraction with ethanol or methanol[5]. The choice of solvent can significantly impact the extraction efficiency of different alisols[6].
Q3: What are the key purification steps for isolating this compound?
A general workflow for purifying this compound from the crude extract involves initial fractionation using solvent partitioning, followed by chromatographic techniques such as silica gel column chromatography and preparative high-performance liquid chromatography (prep-HPLC)[7][8].
Q4: What analytical techniques are used to identify and quantify this compound?
High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or mass spectrometry (MS) is a common method for the qualitative and quantitative analysis of alisols[1][9].
Troubleshooting Guide
Low Yield of this compound
Q5: My overall yield of this compound is consistently low. What are the potential causes and how can I troubleshoot this?
Low yield can be attributed to several factors throughout the extraction and purification process. Here's a systematic approach to troubleshooting:
-
Extraction Efficiency:
-
Problem: Incomplete extraction of this compound from the plant material.
-
Solution: Optimize the extraction parameters. This includes the choice of solvent, solvent-to-solid ratio, extraction time, and temperature. For similar triterpenoids, response surface methodology has been used to optimize these conditions[6][10]. Consider using techniques like ultrasound-assisted extraction (UAE) to improve efficiency[10].
-
-
Degradation during Purification:
-
Problem: this compound may be degrading during purification, especially if exposed to harsh pH conditions or prolonged heat. Protostane triterpenes can be sensitive to acidic conditions on silica gel[11].
-
Solution:
-
Assess the stability of your compound on silica gel using 2D TLC[6].
-
If instability is detected, consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina[11][12].
-
Minimize exposure to high temperatures by using a rotary evaporator at a moderate temperature.
-
-
-
Losses during Liquid-Liquid Extraction:
-
Problem: this compound may not be partitioning efficiently into the desired solvent phase.
-
Solution: Ensure the choice of solvents for partitioning provides a good separation of compounds based on polarity. Multiple extractions of the aqueous phase with the organic solvent can help maximize recovery.
-
-
Poor Resolution in Chromatography:
-
Problem: Co-elution with other closely related triterpenoids can lead to loss of product during fraction collection.
-
Solution: Optimize the chromatographic conditions. For silica gel chromatography, carefully select the solvent system to achieve better separation. For preparative HPLC, experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions to improve resolution[13][14].
-
Purity Issues
Q6: I am having trouble separating this compound from other closely related alisol compounds. What can I do?
-
Problem: Co-elution of impurities with similar polarities.
-
Solution:
-
Optimize TLC and Column Chromatography: Systematically test different solvent systems in TLC to find the optimal mobile phase for separation. A good separation on TLC is crucial for a successful column chromatography run[15].
-
Preparative HPLC: This technique offers higher resolution than traditional column chromatography. Method development is key; screen different columns and mobile phases to achieve baseline separation of this compound from its isomers and other related compounds[8][16].
-
Two-Dimensional Chromatography: For complex mixtures where co-elution is a significant problem, 2D-HPLC can be a powerful tool to resolve closely eluting compounds[17].
-
Q7: My final product shows unexpected peaks in the HPLC chromatogram. What could be the source of these impurities?
-
Problem: Introduction of contaminants during the purification process.
-
Solution:
-
Solvent Purity: Ensure that all solvents used are of high purity (HPLC grade).
-
Sample Handling: Be meticulous with sample handling to avoid cross-contamination.
-
Column Bleed: In HPLC, column bleed can introduce extraneous peaks. Ensure the column is properly conditioned and operated within its recommended pH and temperature range.
-
Experimental Protocols
General Protocol for this compound Purification
This protocol is a general guideline based on the purification of protostane triterpenoids from Alisma species. Optimization at each step is crucial for maximizing this compound yield.
-
Extraction:
-
Air-dried and powdered rhizomes of Alisma orientale are extracted with 95% ethanol at room temperature.
-
The extraction is typically repeated multiple times to ensure complete extraction.
-
The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol.
-
This compound is expected to be in the ethyl acetate fraction based on the polarity of similar triterpenoids.
-
-
Silica Gel Column Chromatography:
-
The ethyl acetate fraction is subjected to silica gel column chromatography.
-
A gradient elution is typically employed, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
-
Fractions are collected and monitored by TLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Fractions enriched with this compound are further purified by preparative HPLC on a C18 column.
-
A common mobile phase is a gradient of acetonitrile and water.
-
The purity of the collected fractions is assessed by analytical HPLC.
-
-
Crystallization:
Data Presentation
Table 1: Quantitative Analysis of Alisols in Alisma orientale
| Compound | Concentration Range (mg/g dried weight) | Analytical Method | Reference |
| Alisol C acetate | 0.07 - 0.45 | HPLC | [2] |
| Alisol B | 0.38 - 10.32 | HPLC | [2] |
| Alisol B acetate | 1.13 - 8.59 | HPLC | [2] |
| This compound | Data not available in the searched literature |
Note: Specific quantitative data for this compound in raw plant material and expected yields after each purification step are currently limited in the available literature. Researchers should perform their own quantitative analysis at each stage to determine recovery rates.
Mandatory Visualization
References
- 1. Alisolide, alisols O and P from the rhizome of Alisma orientale [pubmed.ncbi.nlm.nih.gov]
- 2. Alisolide, alisols O and P from the rhizome of Alisma orientale [agris.fao.org]
- 3. Pharmacological Activities of Alisma orientale against Nonalcoholic Fatty Liver Disease and Metabolic Syndrome: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities [frontiersin.org]
- 5. A 90-Day Repeated Oral Dose Toxicity Study of Alismatis Rhizoma Aqueous Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. Protostane and Fusidane Triterpenes: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Optimized Extraction of Total Triterpenoids from Jujube (Ziziphus jujuba Mill.) and Comprehensive Analysis of Triterpenic Acids in Different Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 14. mac-mod.com [mac-mod.com]
- 15. silicycle.com [silicycle.com]
- 16. lcms.cz [lcms.cz]
- 17. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
Strategies to Minimize Alisol O Degradation During Extraction: A Technical Support Guide
FOR IMMEDIATE RELEASE
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with strategies to minimize the degradation of Alisol O during its extraction from Alisma orientale (澤瀉, Zéxiè). This compound is a protostane-type triterpenoid with the molecular formula C₃₂H₄₈O₅.[1] Like other acetylated triterpenoids found in Alisma species, this compound is susceptible to degradation under certain extraction conditions. Understanding and controlling these factors is critical for obtaining high yields of the intact compound for research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of this compound degradation during extraction?
A1: The primary causes of this compound degradation are believed to be similar to those of other related triterpenoids isolated from Alisma species, such as Alisol A and B acetates. These include:
-
Hydrolysis of Acetyl Groups: this compound is an acetylated triterpenoid. The ester linkage of the acetyl group is prone to hydrolysis, especially under acidic or alkaline conditions, and in the presence of protic solvents like methanol and water. This can lead to the formation of the corresponding deacetylated Alisol. Studies on Alisol A 24-acetate have shown that it can be deacetylated to Alisol A when stored in methanol for extended periods.[2]
-
High Temperatures: Prolonged exposure to elevated temperatures can accelerate degradation reactions. For instance, Alisol B 23-acetate has been observed to undergo oxygen ring-opening or loss of its acetyl group at 70°C.[3]
-
Solvent Effects: The choice of solvent is crucial. Protic solvents (e.g., methanol, ethanol, water) can participate in hydrolysis reactions. The inter-transformation of Alisol A 24-acetate and 23-acetate is more rapid in protic solvents compared to aprotic solvents.[2]
-
Presence of Endogenous Enzymes: Although not explicitly documented for this compound, plant tissues may contain enzymes that can degrade secondary metabolites upon cell lysis during extraction.
Q2: My this compound yield is consistently low. What are the likely reasons and how can I troubleshoot?
A2: Low yields of this compound can be attributed to either inefficient extraction or degradation of the target compound. Consider the following troubleshooting steps:
-
Review Your Extraction Solvent: If you are using a highly polar solvent, a significant amount of this compound might be degrading. While methanol has been shown to be effective for extracting Alisol B derivatives, prolonged exposure can cause deacetylation.[2][4] Consider using a less protic solvent or a mixture, such as 70% ethanol, which has been found to be optimal for the extraction of Alisol B 23-acetate.[3]
-
Control the Temperature: If your extraction method involves heating, ensure the temperature is as low as possible and the duration is minimized. Reflux extraction, a common method, should be carefully monitored.
-
Check the pH of Your Extraction System: While not always measured, the inherent pH of the plant material and solvent mixture can influence stability. Buffering the extraction solvent to a neutral or slightly acidic pH may be beneficial, though this requires empirical testing.
-
Optimize Extraction Time: Longer extraction times increase the exposure of this compound to potentially degradative conditions. Time-course experiments can help determine the optimal extraction duration that maximizes yield before significant degradation occurs.
-
Material Preparation: Ensure your plant material is properly dried and ground to a suitable particle size to facilitate efficient extraction without excessive heat generation during grinding.
Q3: Can I use methanol for extraction? I've seen it used for other alisols.
A3: Yes, methanol can be used and has been shown to be an effective solvent for extracting Alisol B and its acetate.[4] However, there is a risk of deacetylation with prolonged exposure.[2] If using methanol, it is recommended to use shorter extraction times and lower temperatures. For initial extractions or if degradation is a major concern, 70% ethanol may be a safer starting point.[3]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound with high levels of deacetylated byproducts. | Hydrolysis of the acetyl group due to solvent or temperature. | 1. Switch to a less protic solvent (e.g., 70% ethanol instead of pure methanol).2. Reduce extraction temperature and time.3. Consider using aprotic solvents in a multi-step extraction process if feasible. |
| Inconsistent extraction yields between batches. | Variability in plant material, extraction time, or temperature. | 1. Standardize the source and pre-processing of the plant material.2. Precisely control extraction parameters (time, temperature, solvent-to-solid ratio).3. Use an internal standard during quantification to account for variations. |
| Presence of unexpected peaks in the chromatogram. | Isomerization or other degradation reactions. | 1. Analyze the mass spectrometry data of the unknown peaks to identify potential degradation products.2. Minimize light exposure during extraction and storage of the extract.3. Store the extract at low temperatures (-20°C or below) and under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Recommended Starting Protocol for this compound Extraction
This protocol is based on optimized conditions for related alisols and aims to minimize degradation.
1. Material Preparation:
- Dry the rhizomes of Alisma orientale at a low temperature (e.g., 40-50°C) until brittle.
- Grind the dried rhizomes to a coarse powder (e.g., 20-40 mesh).
2. Extraction:
- Solvent: 70% Ethanol in deionized water.
- Solid-to-Liquid Ratio: 1:13 (g/mL).[3]
- Method: Reflux extraction.
- Temperature: Maintain the temperature at the boiling point of 70% ethanol (approximately 80°C), avoiding excessive heat.
- Time: 2 hours.[3]
- Cycles: Repeat the extraction three times with fresh solvent for exhaustive extraction.[3]
3. Post-Extraction Processing:
- Combine the extracts from the three cycles.
- Filter the extract to remove solid plant material.
- Concentrate the extract under reduced pressure at a low temperature (e.g., < 50°C) using a rotary evaporator.
- Lyophilize the concentrated extract to obtain a dry powder.
4. Storage:
- Store the dried extract in an airtight, light-resistant container at -20°C or lower.
Analytical Method for Quantification of this compound
A High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for the quantification of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of alisols.
-
Detection: UV detection at a wavelength around 210 nm.
-
Standard: A purified and quantified this compound standard is required for accurate quantification.
Potential Degradation Pathway of this compound
Based on the behavior of similar acetylated triterpenoids, a likely degradation pathway for this compound involves the hydrolysis of its acetyl group.
Caption: Potential Hydrolytic Degradation of this compound.
Experimental Workflow to Minimize Degradation
The following workflow outlines a systematic approach to extracting this compound while minimizing its degradation.
Caption: Recommended Experimental Workflow for this compound Extraction.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Stability and structure studies on alisol a 24-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 4. Optimization of Extraction Condition for Alisol B and Alisol B Acetate in Alismatis Rhizoma using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Alisol O, Alisol A, and Alisol B
A comprehensive review for researchers and drug development professionals on the cytotoxic, anti-inflammatory, and lipid-lowering properties of three prominent Alisol compounds. This guide synthesizes available experimental data to provide a comparative overview of their biological activities and underlying molecular mechanisms.
Introduction
Alisols are a class of protostane-type triterpenoids isolated from the rhizome of Alisma orientale, a plant widely used in traditional medicine. Among the various Alisols, Alisol A, Alisol B, and Alisol O have garnered significant scientific interest for their diverse pharmacological activities. This guide provides a comparative analysis of the bioactivity of these three compounds, focusing on their cytotoxic, anti-inflammatory, and lipid-lowering effects, supported by available quantitative data and an examination of their mechanisms of action.
Comparative Bioactivity Data
To facilitate a clear comparison, the following tables summarize the available quantitative data on the cytotoxic and lipid-lowering effects of Alisol A, Alisol B, and their derivatives. Data for this compound is currently limited in the scientific literature.
Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 / ED50 | Citation |
| Alisol A | HCT-116 (colorectal cancer) | MTT Assay | Dose-dependent decrease in viability | [1] |
| HT-29 (colorectal cancer) | MTT Assay | Dose-dependent decrease in viability | [1] | |
| SCC-9 (oral cancer) | MTT Assay | Significant dose-dependent reduction | [2] | |
| HSC-3 (oral cancer) | MTT Assay | Significant dose-dependent reduction | [2] | |
| Alisol B | A549 (lung cancer) | Not Specified | 10.0 µg/mL (ED50) | [3] |
| SK-OV-3 (ovarian cancer) | Not Specified | 8.7 µg/mL (ED50) | [3] | |
| B16-F10 (melanoma) | Not Specified | 5.2 µg/mL (ED50) | [3] | |
| HT1080 (fibrosarcoma) | Not Specified | 3.1 µg/mL (ED50) | [3] | |
| Alisol B 23-acetate | MERS-CoV infected cells | Not Specified | 8.3 µM | [4] |
| SARS-CoV-2 infected cells | Not Specified | 15.02 µM | [4] | |
| SARS-CoV-2 Alpha variant | Not Specified | 12.02 µM | [4] | |
| SARS-CoV-2 Delta variant | Not Specified | 19.29 µM | [4] | |
| SARS-CoV-2 Omicron BA.5.2 | Not Specified | 11.09 µM | [4] |
Lipid-Lowering Effects
| Compound | Model | Key Findings | Citation |
| Alisol A | High-fat diet-induced obese mice | Reversed the increase of total cholesterol (TC), triglycerides (TG), and LDL-C.[5][6] | [5][6] |
| In vitro study | More potent than Alisol B in improving lipoprotein lipase (LPL) activity.[5][7] | [5][7] | |
| Alisol B | Mouse primary hepatocytes | Significantly decreased palmitate-induced intracellular TG accumulation by 20.0% (10 µM) and 33.5% (20 µM).[8] | [8] |
| In vitro study | Less potent than Alisol A in improving lipoprotein lipase (LPL) activity.[7] | [7] |
In-Depth Bioactivity Profiles
Cytotoxic and Anti-Cancer Activities
Alisol A and Alisol B have both demonstrated significant anti-proliferative and pro-apoptotic effects across various cancer cell lines.
Alisol A has been shown to inhibit the proliferation of colorectal cancer cells (HCT-116 and HT-29) in a dose-dependent manner.[1] It also exhibits potent anticancer effects on oral cancer cells by inducing caspase-dependent apoptosis through the activation of the JNK and p38 signaling pathways.[2][9]
Alisol B has shown broad-spectrum cytotoxic activity against several cancer cell lines, including lung (A549), ovarian (SK-OV-3), melanoma (B16-F10), and fibrosarcoma (HT1080) cells.[3] Its anti-cancer mechanism involves the induction of apoptosis, dysregulation of mitochondrial functions, cell cycle arrest, and the generation of reactive oxygen species (ROS).[10]
A direct quantitative comparison of the cytotoxic potency between Alisol A and Alisol B is challenging due to the use of different cell lines and assay conditions in the available studies. However, the existing data suggests that both compounds are promising candidates for further anti-cancer drug development. Information on the cytotoxic activity of This compound is currently lacking in the literature, highlighting a gap for future research.
Anti-Inflammatory Activities
Both Alisol A and Alisol B, along with their derivatives, possess notable anti-inflammatory properties.
Alisol A has been reported to exert anti-inflammatory effects, which contributes to its anti-atherosclerotic actions.[11][12]
Alisol B alleviates inflammatory responses in conditions like cisplatin-induced acute kidney injury by targeting soluble epoxide hydrolase (sEH) and modulating NF-κB and Nrf2 signaling pathways.[13][14] Its derivative, Alisol B 23-acetate, has been shown to ameliorate lipopolysaccharide-induced intestinal barrier dysfunction by inhibiting the TLR4-NOX1/ROS signaling pathway and reducing the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[15] It also alleviates dyslipidemia and inflammation in atherosclerotic mice.[16]
Lipid-Lowering and Metabolic Regulation
Alisols have demonstrated significant potential in regulating lipid metabolism, making them attractive for the treatment of metabolic disorders.
Alisol A has been shown to effectively attenuate high-fat diet-induced obesity and metabolic disorders.[5][6] It improves hyperlipidemia by reducing plasma levels of total cholesterol, triglycerides, and LDL-C.[5][6] One study indicated that Alisol A is more potent than Alisol B in enhancing the activity of lipoprotein lipase (LPL), a key enzyme in triglyceride metabolism.[5][7]
Alisol B also plays a crucial role in lipid metabolism. It has been shown to significantly reduce triglyceride accumulation in hepatocytes.[8][17] The mechanism involves the regulation of the RARα-PPARγ-CD36 cascade, leading to decreased fatty acid uptake.[8]
The comparative data suggests that while both Alisol A and B have beneficial effects on lipid metabolism, Alisol A may have a stronger effect on enhancing LPL activity. The role of This compound in lipid metabolism is an area that requires further investigation.
Signaling Pathways and Mechanisms of Action
The bioactivities of Alisol A and Alisol B are mediated through the modulation of several key signaling pathways.
Alisol A is known to activate the AMPK/SIRT1 and AMPK/ACC/SREBP-1c pathways, which are central to regulating cellular energy homeostasis and lipid metabolism.[5][11][12][18] In the context of cancer, it has been shown to inactivate the PI3K/Akt signaling pathway and trigger the JNK/p38 MAPK-mediated apoptotic cascade.[1][9]
Alisol B exerts its effects through multiple pathways. Its anti-cancer activity is linked to the modulation of p38, AKT, p65, and mTOR signaling.[10] In terms of its anti-inflammatory and protective effects, it targets the sEH/GSK3β-mediated p53, NF-κB, and Nrf2 pathways.[13] Furthermore, it regulates lipid metabolism via the RARα-PPARγ-CD36 cascade.[8]
The following diagrams illustrate the known signaling pathways for Alisol A and Alisol B.
Caption: Signaling pathways modulated by Alisol A.
Caption: Signaling pathways modulated by Alisol B.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess the bioactivities of Alisols.
Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the Alisol compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Anti-Inflammatory Activity Assessment
The anti-inflammatory activity of Alisols can be evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated cells (e.g., macrophages like RAW 264.7 or peripheral blood mononuclear cells).
-
Cell Culture and Stimulation: Cells are cultured and then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of inflammatory mediators.
-
Compound Treatment: Cells are pre-treated with different concentrations of the Alisol compounds before or during stimulation.
-
Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The production of nitric oxide (NO) can be measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of each inflammatory mediator is calculated relative to the stimulated control group. IC50 values can be determined for the inhibition of specific mediators.
Lipid Accumulation Assay (Oil Red O Staining)
Oil Red O staining is a common method for visualizing and quantifying neutral lipid accumulation in cells.
-
Cell Culture and Treatment: Hepatocytes (e.g., HepG2 or primary hepatocytes) are cultured and treated with fatty acids (e.g., palmitate) to induce lipid accumulation, with or without the presence of Alisol compounds.
-
Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed with a suitable fixative (e.g., 10% formalin).
-
Staining: Cells are stained with a working solution of Oil Red O for a specific period.
-
Washing and Visualization: The staining solution is removed, and cells are washed to remove unbound dye. The stained lipid droplets can be visualized under a microscope.
-
Quantification: For quantitative analysis, the stained lipid is extracted using a solvent (e.g., isopropanol), and the absorbance of the extract is measured spectrophotometrically.
Conclusion and Future Directions
Alisol A and Alisol B are potent bioactive compounds with significant anti-cancer, anti-inflammatory, and lipid-lowering properties. The available data suggests that Alisol A may be more effective in modulating lipoprotein lipase activity, while Alisol B exhibits a broader spectrum of cytotoxic activity against the tested cancer cell lines. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to metabolism, inflammation, and cell survival.
A significant gap in the current research is the lack of bioactivity data for this compound. Direct comparative studies of this compound, A, and B under the same experimental conditions are crucial to accurately assess their relative potencies and therapeutic potential. Future research should focus on:
-
Investigating the bioactivities of this compound: Comprehensive studies are needed to determine the cytotoxic, anti-inflammatory, and lipid-lowering effects of this compound, including the determination of IC50 values.
-
Direct comparative studies: Head-to-head comparisons of this compound, A, and B in various in vitro and in vivo models are essential.
-
Elucidating signaling pathways of this compound: The molecular mechanisms underlying the potential bioactivities of this compound need to be explored.
-
In vivo efficacy and safety: Further in vivo studies are required to validate the therapeutic potential and assess the safety profiles of these compounds.
A deeper understanding of the comparative bioactivities of these Alisols will be invaluable for guiding future drug discovery and development efforts in the fields of oncology, inflammation, and metabolic diseases.
References
- 1. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical modification of alisol B 23-acetate and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisol B 23-acetate broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol A attenuates high‐fat‐diet‐induced obesity and metabolic disorders via the AMPK/ACC/SREBP‐1c pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the lipid-regulating mechanism of alisol-based compounds on lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative activity of Alisol B in MDA-MB-231 cells is mediated by apoptosis, dysregulation of mitochondrial functions, cell cycle arrest and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct targeting of sEH with alisol B alleviated the apoptosis, inflammation, and oxidative stress in cisplatin-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alisol B 23-acetate, a new promoter for cholesterol efflux from dendritic cells, alleviates dyslipidemia and inflammation in advanced atherosclerotic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alisol B alleviates MASLD by activating liver autophagy and fatty acid oxidation via Ces2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Alisol O vs. Quercetin: A Comparative Analysis of Anti-Inflammatory Properties
In the landscape of natural compounds with therapeutic potential, Alisol O and quercetin have emerged as significant anti-inflammatory agents. This guide provides a detailed, data-driven comparison of their performance, drawing from experimental studies to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, a parallel analysis of their mechanisms and effects reveals distinct and overlapping pathways in mitigating inflammatory responses.
Mechanistic Showdown: How They Quell Inflammation
Both this compound and quercetin exert their anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators. However, the specifics of their targets and mechanisms show subtle but important differences.
Quercetin , a well-studied flavonoid, demonstrates a broad-spectrum anti-inflammatory action primarily by inhibiting key transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1] By doing so, it effectively downregulates the expression of a cascade of pro-inflammatory genes. Its mechanisms include:
-
Inhibition of Pro-inflammatory Enzymes: Quercetin is known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes crucial for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[2]
-
Suppression of Inflammatory Cytokines: It significantly reduces the production of major inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8.[2][3][4]
-
Modulation of Signaling Pathways: Quercetin influences multiple signaling cascades, including the mitogen-activated protein kinase (MAPK), Janus kinase/signal transducer and activator of transcription (JAK/STAT), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[2][3]
-
Antioxidant Activity: Its potent antioxidant properties contribute to its anti-inflammatory effects by neutralizing reactive oxygen species (ROS), which can act as secondary messengers in inflammatory signaling.[3]
This compound , a triterpenoid from Alisma orientale, and its related Alisol compounds, also exhibit robust anti-inflammatory properties, though research is less extensive than for quercetin. The available data points to the following mechanisms:
-
NF-κB Pathway Inhibition: Similar to quercetin, Alisol compounds, including Alisol F, have been shown to suppress the NF-κB signaling pathway.[5][6]
-
MAPK and STAT3 Inhibition: Studies on Alisol F demonstrate its ability to inhibit the phosphorylation of ERK, JNK, p38 (all part of the MAPK pathway), and STAT3.[5][6]
-
AMPK/mTOR Pathway Modulation: Alisol A 24-acetate, a related compound, has been found to exert its anti-inflammatory and antioxidant effects by regulating the AMPK/mTOR pathway.[7]
-
TLR4-NOX1/ROS Signaling Inhibition: Alisol B 23-acetate has been shown to ameliorate inflammation by inhibiting the Toll-like receptor 4 (TLR4)-NADPH oxidase 1 (NOX1)/ROS signaling pathway.[8]
-
Reduction of Inflammatory Mediators: Alisol compounds effectively reduce the production of TNF-α, IL-1β, IL-6, and nitric oxide (NO).[5][6][8]
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes quantitative data from various in vitro and in vivo studies, providing a glimpse into the comparative efficacy of Alisol compounds and quercetin. It is important to note that experimental conditions vary, which can influence the results.
| Compound | Model System | Target | Effective Concentration/Dose | Observed Effect | Citation |
| Quercetin | LPS-stimulated BV-2 microglial cells | TNF-α, NO | Not specified | Reduction in production | [2] |
| TNF-α-treated primary human adipocytes | IL-6, IL-8, MCP-1 | Not specified | Attenuated expression and secretion | [9] | |
| Carrageenan-induced paw edema in rats | Paw edema | 30 and 100 mg/kg (i.p.) | Significant reduction in hypernociception | [10] | |
| Alisol F | LPS-stimulated RAW 264.7 cells | NO, IL-6, TNF-α, IL-1β | Not specified | Suppressed production | [5][6] |
| Alisol A | ApoE-deficient mice | ICAM-1, IL-6, MMP-9 | High-dose | Significantly inhibited expression | [11] |
| Alisol B 23-Acetate | LPS-induced Caco-2 cells | TNF-α, IL-6, IL-1β | Dose-dependent | Reduced expression levels | [8] |
Experimental Protocols
The assessment of the anti-inflammatory properties of this compound and quercetin involves a variety of established experimental protocols.
In Vitro Assays
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) or primary cells are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Assay (Griess Test):
-
Principle: Measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant.
-
Method: The supernatant is mixed with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The resulting azo dye formation is quantified by measuring absorbance at ~540 nm. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.
-
Method: Wells of a microplate are coated with a capture antibody specific for the cytokine of interest. The sample is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, and the resulting color change is proportional to the amount of cytokine present.
-
-
Western Blotting:
-
Principle: Detects and quantifies specific proteins to assess the activation of signaling pathways (e.g., phosphorylation of NF-κB, MAPKs).
-
Method: Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., p-NF-κB, total NF-κB). A secondary antibody conjugated to an enzyme is then used for detection via chemiluminescence.
-
In Vivo Models
-
Carrageenan-Induced Paw Edema:
-
Principle: A classic model of acute inflammation.
-
Method: Carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response characterized by swelling (edema). The test compound is administered prior to the carrageenan injection. Paw volume is measured at different time points to assess the anti-inflammatory effect of the compound.
-
-
LPS-Induced Systemic Inflammation:
-
Principle: Models systemic inflammation and endotoxemia.
-
Method: LPS is administered to animals (e.g., mice, rats) to induce a systemic inflammatory response. The test compound is given before or after the LPS challenge. Blood and tissue samples are collected to measure inflammatory markers (e.g., cytokines) and assess organ damage.
-
Signaling Pathways and Experimental Workflow
Caption: Quercetin's multi-pronged anti-inflammatory mechanism.
Caption: Anti-inflammatory signaling cascade of Alisol compounds.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 3. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsisinternational.org [rsisinternational.org]
- 5. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells [frontiersin.org]
- 9. Quercetin is equally or more effective than resveratrol in attenuating tumor necrosis factor-{alpha}-mediated inflammation and insulin resistance in primary human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Alisol O: A Comparative Analysis Across Diverse Cancer Models
For Immediate Release
A comprehensive review of existing preclinical data reveals the promising anti-cancer efficacy of Alisol O, a naturally derived triterpenoid, across a spectrum of cancer models. This comparative guide synthesizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to provide researchers, scientists, and drug development professionals with an objective overview of this compound's performance against various cancer cell lines and in comparison to established chemotherapeutic agents.
Efficacy of this compound and Its Derivatives: A Quantitative Comparison
The anti-proliferative activity of this compound and its closely related derivatives, Alisol A and Alisol B 23-acetate, has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined in various studies, providing a basis for comparison.
| Compound | Cancer Type | Cell Line(s) | IC50 / ED50 | Citation(s) |
| Alisol B 23-acetate | Liver Cancer | HepG2 | 17.82 µmol/L | [1] |
| Colon Cancer | SW620, HCT116 | ~20 µM | [2] | |
| Non-Small Cell Lung Cancer | A549 | ED50: 10.0 µg/ml | [2] | |
| Ovarian Cancer | SK-OV3 | ED50: 8.7 µg/ml | [2] | |
| Melanoma | B16-F10 | ED50: 5.2 µg/ml | [2] | |
| Fibrosarcoma | HT1080 | ED50: 3.1 µg/ml | [2] | |
| Alisol A | Colorectal Cancer | HCT-116, HT-29 | Dose-dependent cytotoxicity observed | [3] |
| Doxorubicin | Liver Cancer | HepG2 | 12.2 µM | [1] |
| Breast Cancer | MCF-7 | 0.95 µM | [4] | |
| Colon Cancer | HCT116 | 24.30 µg/ml | [5] | |
| Cisplatin | Ovarian Cancer | SKOV-3 | 2 - 40 µM (variable) | [6] |
| Cervical Cancer | HeLa | 10.22 ± 0.28 μg/mL | [7] |
Note: IC50 and ED50 values are measures of drug potency; lower values indicate higher potency. Direct comparison between studies should be made with caution due to variations in experimental conditions.
While direct head-to-head comparative studies are limited, the available data suggests that Alisol B 23-acetate exhibits notable cytotoxic effects against a range of cancer cell lines. For instance, in HepG2 liver cancer cells, the IC50 value of Alisol B 23-acetate (17.82 µmol/L) is comparable to that of the established chemotherapeutic drug Doxorubicin (12.2 µM) in the same cell line as reported in a different study.[1] In colon cancer cell lines SW620 and HCT116, Alisol B 23-acetate demonstrated an IC50 of approximately 20 µM.[2] It is important to note that the efficacy of standard drugs like Cisplatin can show significant variability depending on the experimental setup.[6]
Unraveling the Mechanism of Action: Key Signaling Pathways
This compound and its derivatives exert their anti-cancer effects through the modulation of several critical signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
PI3K/Akt/mTOR Pathway
A significant body of evidence points to the inhibition of the PI3K/Akt/mTOR pathway as a key mechanism of action for Alisol compounds. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, this compound and its derivatives can effectively trigger apoptosis in cancer cells.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
JNK/p38 MAPK Pathway
Studies on Alisol A have highlighted its role in activating the JNK and p38 MAPK pathways, which are involved in cellular stress responses and can lead to apoptosis.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. Chemical modification of alisol B 23-acetate and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of Alisol O and Other Bioactive Triterpenoids from Different Geographical Sources of Alisma orientale
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phytochemical composition of Alisma orientale (also known as Alisma plantago-aquatica), with a focus on its bioactive triterpenoids, the alisols. While direct comparative data for Alisol O from different geographical sources is limited in current scientific literature, this guide synthesizes available information on the geographical variation of other major alisols to highlight the potential for variability in this compound content and its implications for research and drug development.
Phytochemical Variation Based on Geographical Origin
The concentration of bioactive compounds in medicinal plants can be significantly influenced by their geographical source, a factor that is critical for the quality control and standardization of herbal medicines. Studies on Alisma orientale have demonstrated that the content of major alisols varies depending on the region of cultivation. While specific data for this compound is not extensively reported, the variation observed in other prominent alisols suggests that the content of this compound is also likely to differ based on its geographical origin.
Below is a summary of findings on the content of major alisol compounds in Alisma orientale from different provinces in China. This data serves as a proxy to illustrate the principle of geographical variation in the phytochemical profile of this plant.
| Compound | Geographical Source (Province in China) | Content (% of dry weight) | Reference |
| Alisol A 24-acetate | Guangxi | 0.1040% | (Wu et al., 2010) |
| Sichuan | Lower than Guangxi | (Wu et al., 2010) | |
| Alisol B 23-acetate | Sichuan | 0.2182% | (Wu et al., 2010) |
| Guangxi | 0.0162% | (Wu et al., 2010) |
Note: The table above illustrates the significant variation in the content of major alisols based on geographical source. Researchers should anticipate similar variability for less abundant compounds like this compound.
Biological Activity and Potential Implications of Geographical Variation
The pharmacological effects of Alisma orientale are largely attributed to its rich content of alisol triterpenoids. These compounds have been shown to possess a wide range of biological activities.[1] However, the variation in the concentration of these active constituents due to geographical differences can lead to inconsistencies in the therapeutic efficacy of the plant material.
Known Biological Activities of Major Alisols:
-
Anti-inflammatory Effects: Alisols, such as Alisol A and Alisol F, have been reported to exhibit anti-inflammatory properties by modulating key signaling pathways like NF-κB and MAPK.[2][3]
-
Anticancer Activity: Several alisols, including Alisol A and B, have demonstrated cytotoxic effects against various cancer cell lines.[2][4] Their mechanisms of action often involve the induction of apoptosis and the inhibition of cell proliferation through pathways like PI3K/Akt.[4][5]
-
Hepatoprotective and Lipid-Lowering Effects: Alisma orientale has been traditionally used to treat liver and lipid-related disorders. Modern studies have shown that alisols can improve liver function and regulate lipid metabolism.[5]
Information on this compound:
Specific studies on the biological activity of this compound are scarce. However, some reports suggest that this compound may be more toxic compared to other well-studied alisols like Alisol A and B.[1] This highlights the importance of understanding the complete phytochemical profile of Alisma orientale from a specific geographical source, as a higher concentration of this compound could have implications for the safety and efficacy of the derived products.
The variability in the content of bioactive compounds, including the potentially more toxic this compound, underscores the necessity for rigorous quality control of Alisma orientale raw materials. For researchers and drug development professionals, sourcing plant material from a consistent and well-characterized geographical location is crucial to ensure the reproducibility of experimental results and the safety of potential therapeutic agents.
Experimental Protocols
This section provides a general overview of the methodologies used for the extraction, purification, and quantification of alisols from Alisma orientale. These protocols can be adapted for the specific analysis of this compound.
Extraction and Purification of Alisols
A common method for extracting and purifying alisols from the dried rhizomes of Alisma orientale involves the following steps:
Quantification of Alisols by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used analytical technique for the separation and quantification of individual alisol compounds.
Typical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient elution system is often employed, typically using a mixture of acetonitrile and water.
-
Detection: UV detector, with the wavelength set according to the absorbance maximum of the target alisol (e.g., around 200-210 nm for many alisols).
-
Quantification: The concentration of this compound in a sample is determined by comparing the peak area of the analyte with that of a calibration curve constructed using a purified this compound standard.
Signaling Pathways Modulated by Alisols
While specific data on the signaling pathways affected by this compound is limited, extensive research has been conducted on other major alisols, such as Alisol A and B. These studies provide valuable insights into the potential mechanisms of action for the alisol class of compounds.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and apoptosis. Dysregulation of this pathway is often associated with cancer. Alisol A has been shown to inhibit the PI3K/Akt pathway in cancer cells, leading to decreased cell proliferation and increased apoptosis.[4][5]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. Alisol A has been found to induce apoptosis in cancer cells by activating the JNK and p38 MAPK pathways.[2][3]
Conclusion
The available scientific evidence strongly indicates that the phytochemical profile of Alisma orientale, including the content of bioactive alisols, is subject to significant variation based on the geographical origin of the plant material. While direct comparative studies on this compound are currently lacking, the data for other major alisols provides a compelling case for the importance of considering geographical source in research and development involving this plant.
For researchers, scientists, and drug development professionals, this variability has critical implications. It necessitates the careful selection and standardization of plant materials to ensure the consistency and reproducibility of experimental results. Furthermore, the potential for higher concentrations of compounds with different bioactivities, such as the reportedly more toxic this compound, in plants from certain regions highlights the importance of comprehensive phytochemical analysis for safety and efficacy assessments.
Future research should focus on conducting direct comparative studies of this compound from various geographical sources to quantify its content and elucidate its specific biological activities and mechanisms of action. Such studies will be invaluable for the quality control of Alisma orientale and for unlocking the full therapeutic potential of its individual constituents.
References
- 1. mdpi.com [mdpi.com]
- 2. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
Head-to-Head Comparison: Alisol Derivatives vs. Standard-of-Care in Oncology
In the landscape of oncological research, the quest for novel therapeutic agents that can overcome the limitations of current treatments, such as drug resistance and toxicity, is paramount. Natural products have emerged as a promising source of new anti-cancer compounds. Among these, Alisol derivatives, triterpenoids isolated from Alisma orientale, have garnered significant attention for their potential anti-cancer properties. This guide provides a head-to-head comparison of the preclinical data for Alisol compounds against a widely used standard-of-care chemotherapeutic agent, Doxorubicin.
This comparison focuses on key metrics of anti-cancer efficacy, including cytotoxicity, induction of apoptosis, and effects on cell cycle progression. While direct comparative clinical trial data for a specific "Alisol O" compound is not yet available, this guide synthesizes preclinical findings for well-studied Alisol derivatives, such as Alisol A and Alisol B 23-acetate, and contrasts them with the established profile of Doxorubicin. This objective analysis, supported by experimental data and methodologies, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of research.
Quantitative Data Summary
The following tables summarize the quantitative data from representative preclinical studies on the effects of Alisol derivatives and Doxorubicin on various cancer cell lines. It is important to note that these data are collated from separate studies and are presented here for comparative purposes. Experimental conditions, such as cell lines and exposure times, may vary between studies.
Table 1: Cytotoxicity (IC50) of Alisol Derivatives and Doxorubicin in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value (µM) | Exposure Time (hours) |
| Alisol A | HCT-116 (Colorectal) | ~20-40 | 48 |
| HT-29 (Colorectal) | ~20-40 | 48 | |
| SCC-9 (Oral) | ~50-100 | 24 | |
| Alisol B 23-acetate | HEY (Ovarian) | ~10-20 | 48 |
| A2780 (Ovarian) | ~10-20 | 48 | |
| SKOV3 (Ovarian) | ~10-20 | 48 | |
| Doxorubicin | MCF-7 (Breast) | ~0.09 | Not Specified |
| HepG2 (Liver) | Not Specified | Not Specified |
Note: IC50 values for Alisol derivatives are based on graphical representations and estimations from the cited literature. Doxorubicin IC50 values are well-established and may vary slightly between studies.
Table 2: Effects of Alisol Derivatives and Doxorubicin on Apoptosis and Cell Cycle
| Compound | Cancer Cell Line | Apoptosis Induction | Cell Cycle Arrest |
| Alisol A | HCT-116, HT-29 | Increased apoptosis | G0/G1 phase arrest |
| SCC-9, HSC-3 | Increased apoptosis | Sub-G1 accumulation | |
| Alisol B 23-acetate | HEY, A2780, SKOV3 | Increased apoptosis | G1 phase arrest |
| Doxorubicin | Various | Potent inducer of apoptosis | G2/M phase arrest |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical studies of Alisol derivatives and Doxorubicin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the Alisol derivative or Doxorubicin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound at the desired concentration and for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways affected by Alisol derivatives and Doxorubicin.
Caption: Signaling pathways modulated by Alisol derivatives leading to cell cycle arrest and apoptosis.
Caption: Mechanisms of action of Doxorubicin, including DNA intercalation and induction of oxidative stress.
Discussion and Future Directions
The preclinical data presented suggest that Alisol derivatives possess significant anti-cancer properties, including the ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines. Notably, the mechanisms of action for Alisol compounds, primarily through the modulation of signaling pathways like PI3K/Akt/mTOR and MAPK, differ from the DNA-damaging and ROS-inducing effects of Doxorubicin.
This difference in mechanism could be advantageous. For instance, Alisol B 23-acetate has been shown to reverse P-glycoprotein-mediated multidrug resistance, suggesting a potential role in combination therapies to re-sensitize resistant tumors to conventional chemotherapeutics like Doxorubicin[1]. Furthermore, the targeted nature of signaling pathway inhibition by Alisol derivatives might offer a more favorable safety profile compared to the broad cytotoxicity of Doxorubicin, although this requires further investigation.
It is crucial to underscore that the presented comparison is based on preclinical, in vitro and in vivo animal studies. While promising, these findings require validation in well-designed clinical trials to establish the safety and efficacy of this compound or other Alisol derivatives in human cancer patients. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of Alisol compounds in humans.
-
Combination Therapy Studies: To explore the synergistic effects of Alisol derivatives with standard-of-care chemotherapies and targeted agents.
-
Biomarker Identification: To identify patient populations most likely to respond to Alisol-based therapies.
-
Direct Head-to-Head Clinical Trials: To definitively compare the efficacy and safety of Alisol compounds against current standard-of-care treatments.
References
A Comparative Analysis of the Safety Profiles of Alisol Compounds
This guide offers a detailed comparison of the safety profiles of various Alisol compounds, a group of protostane-type triterpenoids isolated from Alismatis Rhizoma. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the cytotoxicity, nephrotoxicity, and other toxicological aspects of these compounds, providing a basis for informed decisions in research and development.
Introduction to Alisol Compounds
Alisol compounds, derived from the dried rhizome of Alisma orientale, are known for a wide range of pharmacological activities, including anti-inflammatory, lipid-lowering, and anticancer effects[1][2]. The most studied compounds include Alisol A, Alisol B, and their acetylated derivatives, Alisol A 24-acetate and Alisol B 23-acetate[1][3]. While their therapeutic potential is significant, understanding their safety and toxicity is crucial for their development as therapeutic agents. This guide focuses on comparing the available safety data for these key Alisol compounds. Some reports suggest that certain derivatives, such as alisol C and alisol O, may be more toxic than the more commonly studied Alisol A and B[1].
Comparative Cytotoxicity
The cytotoxic profiles of Alisol compounds have been evaluated across various cell lines, including both cancerous and non-cancerous types. The data indicates that their toxicity is dose-dependent and cell-line specific.
The general workflow for assessing the in vitro cytotoxicity of Alisol compounds involves cell culture, compound treatment, and viability/toxicity measurement using colorimetric assays.
Caption: General experimental workflow for in vitro cytotoxicity assays.
The following table summarizes the cytotoxic activities of various Alisol compounds across different human cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | IC50 / Effect | Citation |
| Alisol A | HCT-116 (Colorectal Cancer) | MTT | Dose-dependent decrease in viability (5-160 µM) | [4] |
| HT-29 (Colorectal Cancer) | MTT | Dose-dependent decrease in viability (5-160 µM) | [4] | |
| SCC-9 (Oral Cancer) | MTT | ~40 µM (estimated from graph) | [5] | |
| HSC-3 (Oral Cancer) | MTT | ~60 µM (estimated from graph) | [5] | |
| Alisol B 23-acetate (AB23A) | A549 (Non-small cell lung cancer) | MTT | IC50 ≈ 9 µM at 24h | [6] |
| BEAS-2B (Normal lung epithelium) | MTT | No significant change in growth rate (up to 9 µM) | [6] | |
| A549, SK-OV3, B16-F10, HT1080 | Not Specified | Derivative 12 showed ED50 of 10.0, 8.7, 5.2, 3.1 µg/ml | [7] | |
| Alisol A 24-acetate (A24) | HepG2/VIN (Drug-resistant liver cancer) | SRB | Determined non-cytotoxic concentrations for combinatorial experiments | [8] |
| Alisol F 24-acetate (ALI) | MCF-7/DOX (Drug-resistant breast cancer) | CCK-8 | Dose-dependent inhibition (1-100 µM); Non-toxic concentrations defined as 5-20 µM | [9] |
Summary of Findings:
-
Selective Toxicity: Alisol B 23-acetate (AB23A) demonstrated significant cytotoxicity against A549 lung cancer cells, while showing no significant effect on the growth of non-cancerous BEAS-2B lung cells at similar concentrations[6]. This suggests a degree of cancer-selective toxicity.
-
Broad Activity: Alisol A and its derivatives show cytotoxic activity against a range of cancer cell lines, including colorectal, oral, and lung cancer[4][5][6].
-
Use in Combination: For compounds like Alisol A 24-acetate and Alisol F 24-acetate, studies have focused on identifying non-toxic concentrations to leverage their ability to reverse multi-drug resistance in cancer cells rather than their direct cytotoxic effects[8][9].
Nephrotoxicity Profile
Drug-induced kidney injury is a significant safety concern. Studies have specifically investigated the nephrotoxic potential of Alisol A 24-acetate (24A) and Alisol B 23-acetate (23B).
A study using human renal proximal tubular (HK-2) cells found that both 24A and 23B can induce apoptosis and nephrotoxicity by activating autophagy[10]. The compounds led to a significant increase in the expression of nephrotoxicity biomarkers, including Kidney Molecule-1 (Kim-1) and Clusterin[10].
| Compound | Cell Line | Concentration | Key Observation | Citation |
| Alisol A 24-acetate (24A) | HK-2 | 6 µM | Significantly increased protein and mRNA levels of Kim-1 and Clusterin. | [10] |
| Alisol B 23-acetate (23B) | HK-2 | 15 µM | Significantly increased protein and mRNA levels of Kim-1 and Clusterin. | [10] |
While these compounds show therapeutic potential, their use may carry a risk of nephrotoxicity, which appears to be mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to autophagy-mediated cell death[10]. In contrast, other studies suggest that Alisol B can be reno-protective in cisplatin-induced acute kidney injury models by reducing apoptosis, inflammation, and oxidative stress[11][12]. This highlights the context-dependent nature of Alisol's effects on kidney cells.
Caption: PI3K/Akt/mTOR pathway inhibition in Alisol-induced nephrotoxicity.
Hepatotoxicity and Hepatoprotection
The effects of Alisol compounds on the liver are complex, with studies reporting both hepatoprotective and potential lipotoxic effects.
-
Hepatoprotection: Alisol B 23-acetate has been shown to protect against carbon tetrachloride-induced acute hepatotoxicity in mice[13]. The protective mechanism involves the activation of FXR and STAT3, which promotes hepatocyte proliferation and reduces apoptosis[13]. Similarly, Alisol F has demonstrated the ability to improve liver pathological injury in mice by reducing inflammatory cytokines[14].
-
Lipotoxicity Alleviation: Alisol B can attenuate hepatic steatosis and lipotoxicity in mouse models of non-alcoholic steatohepatitis (NASH)[15][16]. It appears to work by regulating the RARα-PPARγ-CD36 cascade to decrease lipid accumulation in hepatocytes[15]. Alisol B was also found to reduce triglyceride levels in hepatocytes without compromising cell viability[17].
These findings suggest that certain Alisol compounds, particularly Alisol B and its derivatives, are more likely to be hepatoprotective than hepatotoxic, especially in the context of metabolic and inflammatory liver diseases.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of safety data.
This protocol is based on the methodology described for assessing the cytotoxicity of Alisol A[4].
-
Cell Seeding: Plate cells (e.g., HCT-116, HT-29) in 96-well plates at a density of 5x10³ cells/well and culture for 24 hours at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the Alisol compound (e.g., 5, 10, 20, 40, 80, 160 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
This protocol is adapted from the methods used to assess Alisol-induced nephrotoxicity[10].
-
Cell Culture and Treatment: Culture HK-2 cells and treat with specified concentrations of Alisol A 24-acetate or Alisol B 23-acetate for 24 hours.
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against nephrotoxicity markers (e.g., Kim-1, Clusterin) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensity and normalize to the loading control.
Conclusion
The safety profiles of Alisol compounds are multifaceted and context-dependent.
-
Alisol B and its 23-acetate derivative (AB23A) show a favorable profile in some contexts, with selective cytotoxicity towards cancer cells and hepatoprotective effects[6][13]. However, AB23A also carries a risk of nephrotoxicity at higher concentrations[10].
-
Alisol A and its 24-acetate derivative (A24) demonstrate broad anti-cancer activity but also exhibit potential for nephrotoxicity[4][10].
-
The toxicity of these compounds is often linked to the induction of apoptosis and/or autophagy through modulation of key signaling pathways like PI3K/Akt/mTOR[6][10].
For drug development professionals, these findings underscore the need for careful dose selection and monitoring for renal toxicity. The selective action of some Alisols against cancer cells warrants further investigation, positioning them as potentially valuable scaffolds for oncology drug discovery. Future research should aim to conduct comprehensive in vivo toxicity studies to establish safe dosage ranges and further elucidate the mechanisms differentiating their therapeutic and toxic effects.
References
- 1. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical modification of alisol B 23-acetate and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct targeting of sEH with alisol B alleviated the apoptosis, inflammation, and oxidative stress in cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct targeting of sEH with alisol B alleviated the apoptosis, inflammation, and oxidative stress in cisplatin-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effects of alisol B 23-acetate from edible botanical Rhizoma alismatis against carbon tetrachloride-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alisol B Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alisol B alleviates MASLD by activating liver autophagy and fatty acid oxidation via Ces2a - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol O: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Alisol O, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, along with its derivatives, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound and its related compounds, supported by experimental data and detailed methodologies. The aim is to offer an objective overview to aid in future research and drug development endeavors.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data from various studies, highlighting the effects of this compound and its derivatives in both cell-based assays and animal models.
Table 1: In Vitro Anticancer Effects
| Compound | Cell Line(s) | Concentration/Dose | Key Effects | Citation(s) |
| Alisol A | Nasopharyngeal Carcinoma (C666-1, HK1) | 10, 20, 40 µM | Inhibition of viability, proliferation, migration, and invasion; G0/G1 phase arrest. | [1] |
| Alisol A | Oral Cancer (SCC-9, HSC-3) | 25, 50, 75, 100 µM | Dose-dependent reduction in cell viability; Induction of sub-G1 phase and apoptosis. | [2] |
| Alisol A | Colorectal Cancer (HCT-116, HT-29) | 5, 10, 20, 40, 80, 160 µM | Dose-dependent decrease in cytotoxicity and colony formation; G0/G1 phase arrest. | [3] |
| Alisol B | Breast Cancer (MCF-7) | 30 µmol/L | Induction of autophagy and apoptosis. | [4][5] |
| Alisol B 23-acetate | Hepatocellular Carcinoma (HepG2) | 30 µM | Induced cell death. | [6][7] |
| Alisol A 24-acetate & Alisol B 23-acetate | Multidrug-Resistant Cancer (HepG2/VIN) | 10 µM | Enhanced ROS production and apoptosis. | [8] |
Table 2: In Vivo Effects
| Compound | Animal Model | Dosing Regimen | Key Effects | Citation(s) |
| Alisol A | ApoE-/- mice (Atherosclerosis model) | Not specified | Inhibited arterial plaque formation; Reduced expression of inflammatory cytokines (ICAM-1, IL-6, MMP-9). | [9][10] |
| Alisol A 24-acetate | Ovariectomized (OVX) mice (Osteoporosis model) | 0.5 and 2 µg/g | Suppressed osteoporosis; Improved bone morphometric parameters; Increased serum estradiol and bone alkaline phosphatase levels; Inhibited TRAP activity. | [11][12] |
| Alisol A 24-acetate | Monosodium iodoacetate (MIA)-induced rat (Osteoarthritis model) | Intraperitoneal administration | Alleviated the severity and matrix degradation of articular cartilage. | [13] |
| Alisol B | Mouse model of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | Not specified | Reduced lipid accumulation and enhanced fatty acid metabolism. | [14] |
| Alisol B 23-acetate | Mice with subcutaneously implanted hepatocellular carcinoma | Tumor cells pre-treated with 30 µM for 24h | Delayed tumor growth. | [6][7] |
Correlation of In Vitro and In Vivo Effects
A clear correlation can be observed between the in vitro cytotoxic and anti-inflammatory effects of Alisol compounds and their therapeutic efficacy in animal models.
-
Anticancer Activity: In vitro studies consistently demonstrate the ability of Alisol A, B, and their acetates to induce apoptosis and inhibit proliferation in various cancer cell lines.[1][2][3][4][5] This correlates with the in vivo finding that Alisol B 23-acetate can delay tumor growth.[6][7] The underlying mechanisms often involve the modulation of key signaling pathways such as Hippo, JNK/p38 MAPK, and PI3K/Akt.[1][2][3]
-
Anti-inflammatory and Metabolic Effects: The in vitro anti-inflammatory and antioxidant properties of Alisol A 24-acetate are reflected in its in vivo effectiveness in models of osteoarthritis and osteoporosis, where it reduces inflammatory markers and oxidative stress.[11][12][13] Similarly, Alisol A's ability to activate the AMPK/SIRT1 pathway in HepG2 cells aligns with its anti-atherosclerotic effects in ApoE-/- mice.[9][10] Alisol B has been shown to reduce triglyceride levels in hepatocytes in vitro, which is consistent with its ability to alleviate MASLD in mice by activating fatty acid metabolism and autophagy.[14]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cells (e.g., SCC-9, HSC-3, HCT-116, HT-29) are seeded in 96-well plates.[2][3]
-
After adherence, cells are treated with various concentrations of the Alisol compound for a specified period (e.g., 24 hours).[2]
-
MTT solution is added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.[2]
Colony Formation Assay
-
A low density of cells (e.g., 1x103 C666-1 and HK1 cells) are seeded in 6-well plates.[1]
-
Cells are treated with the Alisol compound at different concentrations.[1]
-
The medium is changed periodically for a duration of approximately 8 days.[1]
-
Colonies are fixed and stained with crystal violet.[1]
-
The number of colonies containing ≥50 cells is counted.[1]
Flow Cytometry for Cell Cycle Analysis
-
Cells are treated with the Alisol compound for a specified time.[2]
-
Cells are harvested, washed, and fixed in ethanol.
-
Fixed cells are treated with RNase and stained with a fluorescent dye that binds to DNA (e.g., Propidium Iodide).
-
The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G1).[2]
Western Blotting
-
Cells or tissues are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., YAP, p-YAP, JNK, p-JNK, p38, p-p38, Caspases).[1][2]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.[1][2]
Animal Models
-
Osteoporosis Model: Ovariectomy (OVX) is performed on female mice to induce estrogen deficiency, mimicking postmenopausal osteoporosis. The Alisol compound is then administered, and bone-related parameters are measured.[11][12]
-
Osteoarthritis Model: Osteoarthritis is induced in rats by a single intra-articular injection of monosodium iodoacetate (MIA). The therapeutic effect of the Alisol compound is then evaluated.[13]
-
Atherosclerosis Model: ApoE-/- mice are fed a high-fat diet to induce the development of atherosclerotic plaques. The effect of Alisol A on plaque formation and inflammatory markers is then assessed.[9][10]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
References
- 1. Alisol A Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice [frontiersin.org]
- 11. The Protective Effects of Alisol A 24-Acetate from Alisma canaliculatum on Ovariectomy Induced Bone Loss in Vivo [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alisol B alleviates MASLD by activating liver autophagy and fatty acid oxidation via Ces2a - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published Research on Alisol O and its Derivatives: A Comparative Guide
This guide provides an objective comparison of the anti-cancer and anti-osteoarthritic effects of Alisol O derivatives, specifically Alisol A, Alisol A 24-acetate, and Alisol B 23-acetate, with other therapeutic alternatives. The information is compiled from published research to offer a resource for researchers, scientists, and drug development professionals.
I. Comparative Efficacy in Oncology
Alisol derivatives have demonstrated significant anti-cancer activity across various cancer cell lines. This section compares their efficacy, primarily measured by the half-maximal inhibitory concentration (IC50), against standard chemotherapeutic agents.
Breast Cancer: MDA-MB-231 Cell Line
Table 1: Comparative Cytotoxicity (IC50) in MDA-MB-231 Breast Cancer Cells
| Compound | IC50 (µM) | Incubation Time | Reference |
| Alisol A | Not explicitly stated, but significant inhibition at 20 µM | 24h | [1] |
| Cisplatin | 23 µM | Not specified | [2] |
| Cisplatin | >200 µM (24h), 56.27 µM (48h), 30.51 µM (72h) | 24h, 48h, 72h | [3] |
| Cisplatin | 7.8 µM | Not specified | [4] |
| Tamoxifen | 21.8 µM | 72h | [1] |
| Tamoxifen | 2230 µM | Not specified | [5] |
Non-Small Cell Lung Cancer: A549 Cell Line
Table 2: Comparative Cytotoxicity (IC50) in A549 Non-Small Cell Lung Cancer Cells
| Compound | IC50 (µM) | Incubation Time | Reference |
| Alisol B 23-acetate | ~9 µM (to reduce growth rate to 50%) | 24h | [6] |
| Etoposide | 139.54 µM | Not specified | [7] |
| Etoposide | Not achieved (48h), 3.49 µM (72h) | 48h, 72h | [8] |
| Etoposide | 1.7 µM | 72h | [9] |
II. Comparative Efficacy in Osteoarthritis
Alisol derivatives have also been investigated for their protective effects in osteoarthritis models. Here, we compare the effects of Alisol A 24-acetate with metformin, a commonly used anti-diabetic drug with known anti-inflammatory properties.
Table 3: Comparison of Effects in IL-1β-Induced Chondrocyte Models of Osteoarthritis
| Compound | Model | Key Findings | Reference |
| Alisol A 24-acetate | IL-1β-induced rat chondrocytes | Reversed the increase in ROS; Upregulated p-AMPK and downregulated p-mTOR. | |
| Metformin | IL-1β-induced ATDC5 cells | Alleviated ECM metabolic imbalance and pro-inflammatory cytokine production; Blocked the NF-κB pathway via AMPK activation. | [10][11] |
| Metformin | IL-1β-induced mouse chondrocytes | Inhibited pyroptosis by suppressing the NLRP3 inflammasome. | [12] |
III. Signaling Pathways and Experimental Workflows
The therapeutic effects of Alisol derivatives are attributed to their modulation of key cellular signaling pathways.
Signaling Pathways
dot
Caption: Signaling pathways modulated by Alisol derivatives in cancer and osteoarthritis.
Experimental Workflow: Cell Viability (MTT Assay)
References
- 1. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. apexbt.com [apexbt.com]
- 8. netjournals.org [netjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Metformin protects chondrocytes against IL-1β induced injury by regulation of the AMPK/NF-κ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Navigating the Safe Disposal of Alisol O: A Procedural Guide for Laboratory Professionals
Core Principle: Treat as Hazardous Chemical Waste
Alisol O is intended for laboratory research use only.[1][2][3] As a standard practice, any unused or waste material containing this compound, including pure compound, solutions, and contaminated labware, should be handled as hazardous chemical waste. It is imperative that this compound waste is never disposed of in the regular trash or poured down the drain.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves the handling or disposal of this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is the first line of defense against potential exposure.
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Protective Clothing: A lab coat or other suitable protective garments should be worn to prevent skin contact.
-
Eye Protection: Chemical safety goggles or glasses are mandatory to protect against splashes or airborne particles.
-
Respiratory Protection: In instances where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
In the event of accidental contact, follow standard first aid measures and seek medical attention if necessary.[4]
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted through an approved hazardous waste program, managed by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.
Step 1: Waste Segregation and Container Preparation
Proper segregation of waste streams is fundamental to safe and compliant disposal.
-
Select an Appropriate Container: Use a container that is chemically compatible with this compound and any solvents used. The container must have a tightly fitting cap to prevent leaks and spills.[5][6]
-
Proper Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly identify the contents, including "this compound," any solvents, and the associated hazards.[5]
-
Solid this compound Waste: Place pure this compound powder, contaminated weigh boats, pipette tips, and other solid materials directly into a designated and labeled container for solid hazardous waste.
-
Liquid this compound Waste: Collect all solutions containing this compound in a labeled container for liquid hazardous waste. Do not mix incompatible waste streams.[7][8]
Step 2: Waste Accumulation and Storage
-
Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic.[7] Storage areas should be well-ventilated.
-
Container Integrity: Ensure that waste containers are kept closed except when adding waste.[5] Regularly inspect containers for any signs of leakage or degradation.
Step 3: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full (typically no more than 75% capacity to allow for expansion), contact your institution's EHS department or the designated waste management provider to arrange for pickup.[6]
-
Documentation: Complete any required waste tracking logs or forms as per your institution's and local regulations.[7]
Disposal of "Empty" Containers
Containers that have held this compound are not considered truly empty until they have been properly decontaminated.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent capable of dissolving this compound.
-
Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[5]
-
Final Disposal of Container: After thorough rinsing and air-drying, the "clean" container can typically be disposed of through your institution's standard procedures for non-hazardous lab glass or plastic.
Spill Management
In the event of an this compound spill, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Ensure Area is Ventilated: If it is safe to do so, increase ventilation in the area.
-
Wear Appropriate PPE: Don all necessary personal protective equipment before attempting to clean the spill.
-
Contain the Spill: Use appropriate spill kits or absorbent materials to contain the spill.
-
Decontaminate: Thoroughly clean the affected area.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. abmole.com [abmole.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. nipissingu.ca [nipissingu.ca]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
Navigating the Safe Handling of Alisol O: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with Alisol O, a triterpenoid natural product, ensuring laboratory safety through proper handling and disposal is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational workflows, and waste disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets for structurally similar compounds and general laboratory safety standards.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Glasses with side shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Gloves should be inspected for integrity before each use and changed immediately if contaminated, punctured, or torn. Avoid latex gloves due to potential for allergic reactions and poor chemical resistance. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing from contamination. |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Recommended when handling the powder form of this compound to prevent inhalation of fine particles. A full-face respirator may be necessary for large spills or in poorly ventilated areas.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to maintain safety and efficiency when working with this compound. The following diagram illustrates the key stages of handling, from preparation to disposal.
Detailed Experimental Protocols for Safe Handling
While specific experimental protocols will vary, the following general procedures should be followed when working with this compound to ensure safety:
-
Engineering Controls : Always handle this compound powder in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing : Use a balance with a draft shield or a powder containment hood when weighing the solid compound.
-
Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Spill Response : In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Treat as hazardous chemical waste. Place in a clearly labeled, sealed, and compatible container. Arrange for pickup and disposal through your institution's EHS department. |
| Solutions Containing this compound | Collect in a designated, labeled, and sealed waste container that is compatible with the solvent used. Do not pour down the drain.[1] Dispose of as hazardous chemical waste. |
| Contaminated Labware (Gloves, Pipette Tips, etc.) | Place in a designated, sealed container labeled as "this compound Contaminated Debris." Dispose of as solid chemical waste through your EHS program. |
| Contaminated Glassware | Rinse glassware with a suitable solvent in a fume hood. Collect the rinse solvent as hazardous waste. The cleaned glassware can then be washed normally. |
Disposal Principle : The primary goal is to prevent the release of this compound into the environment. All waste must be managed through your institution's certified chemical waste program for high-temperature incineration or other approved disposal methods.[1]
By adhering to these guidelines, researchers can confidently and safely handle this compound, contributing to a culture of safety and responsibility within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
